molecular formula C10H5ClN4O4S2 B3310203 3-Bromo-7-iodo-1H-indazole CAS No. 945761-95-5

3-Bromo-7-iodo-1H-indazole

Cat. No.: B3310203
CAS No.: 945761-95-5
M. Wt: 344.8 g/mol
InChI Key: QQGACBGCCWQHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-iodo-1H-indazole is a useful research compound. Its molecular formula is C10H5ClN4O4S2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

945761-95-5

Molecular Formula

C10H5ClN4O4S2

Molecular Weight

344.8 g/mol

IUPAC Name

[2-chloro-3,5-dinitro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate

InChI

InChI=1S/C10H5ClN4O4S2/c11-9-6(2-20-4-12)1-8(14(16)17)7(3-21-5-13)10(9)15(18)19/h1H,2-3H2

InChI Key

QQGACBGCCWQHFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C(=C1)I)Br

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])CSC#N)[N+](=O)[O-])Cl)CSC#N

Origin of Product

United States

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-7-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Role of Strategic Halogenation

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The ability to precisely functionalize the indazole ring is paramount in the drug discovery process, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This technical guide focuses on a particularly valuable, yet underexplored, derivative: 3-Bromo-7-iodo-1H-indazole (CAS 945761-95-5) . This molecule is a powerful synthetic intermediate, strategically di-halogenated to enable orthogonal, site-selective modifications. The differential reactivity of the bromine and iodine substituents under various cross-coupling conditions makes it an ideal building block for the divergent synthesis of complex, polysubstituted indazoles.[5] This guide will provide an in-depth look at the synthesis, properties, and synthetic utility of this key intermediate, offering field-proven insights for its application in drug discovery and development.

Physicochemical Properties

While specific, experimentally determined data for this compound is not extensively documented in publicly available literature, its core physicochemical properties can be summarized as follows:

PropertyValueSource
CAS Number 945761-95-5[5]
Molecular Formula C₇H₄BrIN₂[5]
Molecular Weight 322.93 g/mol
Appearance Likely a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.Inferred from related compounds

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is achieved through a multi-step sequence, starting from a readily available nitro-indazole precursor. The key steps involve the reduction of the nitro group, a Sandmeyer reaction to introduce the iodo substituent, and finally, a regioselective bromination.[2]

Synthesis_Workflow A 7-Nitro-1H-indazole B 7-Amino-1H-indazole A->B Hydrogenation (Pd/C) C 7-Iodo-1H-indazole B->C Sandmeyer Reaction (NaNO₂, KI) D This compound C->D Bromination (NBS, NaOH, DMF)

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of 7-Amino-1H-indazole

The synthesis begins with the reduction of 7-nitro-1H-indazole. This is typically achieved through catalytic hydrogenation.

  • Reactants: 7-Nitro-1H-indazole, Palladium on carbon (Pd/C), Hydrogen gas (H₂), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve 7-nitro-1H-indazole in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (the pressure will depend on the scale and equipment).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 7-amino-1H-indazole.

Step 2: Synthesis of 7-Iodo-1H-indazole

The amino group is then converted to an iodo group via a Sandmeyer reaction.

  • Reactants: 7-Amino-1H-indazole, Sodium nitrite (NaNO₂), Potassium iodide (KI), and an acidic aqueous solution (e.g., HCl or H₂SO₄).

  • Procedure:

    • Dissolve 7-amino-1H-indazole in the acidic solution and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

    • Add a solution of potassium iodide in water to the diazonium salt solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-iodo-1H-indazole. A 71% yield has been reported for this step.[2]

Step 3: Synthesis of this compound

The final step is the regioselective bromination at the C3 position.

  • Reactants: 7-Iodo-1H-indazole, N-Bromosuccinimide (NBS), Sodium hydroxide (NaOH), and Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 7-iodo-1H-indazole in DMF.

    • Add one equivalent of N-Bromosuccinimide and one equivalent of sodium hydroxide.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

    • The crude product is then purified, usually by column chromatography, to yield this compound. A 79% yield has been reported for this regioselective bromination.[2]

Reactivity and Synthetic Applications: A Gateway to Polysubstituted Indazoles

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position. Subsequent modification at the C3 position can then be achieved under more forcing conditions or by using a different catalytic system. This orthogonal reactivity is a powerful tool for the divergent synthesis of 3,7-disubstituted indazoles.

Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound B 7-Substituted-3-bromo-1H-indazole A->B R-B(OH)₂ Pd(0), Base (mild conditions) D 3-Substituted-7-iodo-1H-indazole A->D R₂NH Pd(0), Base (specific ligands) C 3,7-Disubstituted-1H-indazole B->C R'-B(OH)₂ Pd(0), Base (harsher conditions) D->C R'₂NH Pd(0), Base

Figure 2: Orthogonal reactivity of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling at the C7 position with a variety of boronic acids under relatively mild conditions. The resulting 7-aryl or 7-vinyl-3-bromo-1H-indazole can then undergo a second Suzuki-Miyaura coupling at the C3 position, often requiring more forcing conditions or a different catalyst system, to introduce a second substituent.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at C7:

  • To a degassed solution of this compound (1.0 eq) and the desired boronic acid (1.1-1.5 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the halogens can be exploited for selective amination. While the C-I bond is generally more reactive, the choice of palladium catalyst, ligand, and reaction conditions can influence the selectivity. This allows for the introduction of a wide range of primary and secondary amines at either the C7 or C3 position, leading to the synthesis of diverse libraries of amino-indazole derivatives.

Safety and Handling

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of complex, polysubstituted indazole derivatives. Its orthogonal halogenation provides a versatile handle for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its synthesis, key properties, and reactivity, offering a foundation for its application in the design and development of novel therapeutic agents. As the demand for new and innovative indazole-based drugs continues to grow, the utility of this versatile intermediate is poised to become increasingly significant in the field of medicinal chemistry.

References

  • Benchchem. (2025).
  • Cottyn, B., Vichard, D., Terrier, F., Nioche, P., & Raman, C. S. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, (8), 1203-1206.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • This compound | 945761-95-5. (n.d.). Sigma-Aldrich.
  • VSNCHEM. (n.d.). vi20025 this compound.
  • Dana Bioscience. (n.d.). This compound 1g.
  • BLD Pharm. (n.d.). 944904-26-1|7-Bromo-3-iodo-1H-indazole.
  • PubChemLite. (n.d.). 7-bromo-3-iodo-1h-indazole (C7H4BrIN2).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27).
  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-1H-indazole, 97% 10 g | Buy Online | Thermo Scientific Chemicals.
  • An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 3-Iodo-1,5-dimethyl-1H-indazole - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents - Benchchem. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11).
  • 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions)
  • Indazole(271-44-3) IR Spectrum - ChemicalBook. (n.d.).
  • 1H-indazole hydrochloride - the NIST WebBook. (n.d.).
  • 1H-Indazole - the NIST WebBook. (n.d.).
  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR - ChemicalBook. (n.d.).
  • 6-BROMO-3-IODO (1H)INDAZOLE. (n.d.).
  • 1H 13C 3-Bromo-7-Hidroxi-4-Metilcumarina | PDF. (n.d.).
  • 1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3). (n.d.).
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16).
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.).
  • WO 2009/144554 Al - Googleapis.com. (2009, December 3).
  • US6982274B2 - 1H-indazole compound - Google P
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • 7-Bromo-1H-indazol-3-amine | 1234616-28-4. (n.d.). MilliporeSigma.
  • PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole | C8H6BrIN2 | CID 162510268.
  • ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

Sources

The Di-halogenated Indazole Scaffold: A Technical Guide to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole ring system has cemented its status as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide delves into a specific, high-impact subclass: di-halogenated indazoles. The strategic introduction of two halogen atoms onto the indazole core is a powerful tactic to modulate physicochemical properties and enhance biological potency, particularly in the realm of kinase inhibition. This document provides an in-depth analysis of the rationale behind di-halogenation, detailed synthetic methodologies, and a critical examination of the structure-activity relationships (SAR) that underscore the utility of this scaffold in modern drug discovery.

The Strategic Imperative for Di-Halogenation

The indazole nucleus, a bicyclic heterocycle fusing benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable.[1] Its value in drug design stems from its ability to act as a bioisostere for structures like indole, offering improved metabolic stability while engaging in crucial hydrogen bond interactions with protein targets.

While mono-halogenation is a common strategy, di-halogenation offers a more nuanced and potent approach to optimizing drug candidates. The rationale for incorporating two halogen atoms is multi-faceted:

  • Enhanced Target Affinity and Selectivity: Halogen atoms, particularly chlorine and bromine, can form halogen bonds—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein. These interactions can significantly increase binding affinity and contribute to inhibitor selectivity.[2] Di-halogenation provides multiple potential anchor points for such interactions.

  • Modulation of Physicochemical Properties: The number, type, and position of halogens can be fine-tuned to modulate key drug-like properties such as lipophilicity (LogP), metabolic stability, and membrane permeability. This is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[3]

  • Conformational Control: The steric bulk of halogen atoms can restrict the rotation of adjacent chemical groups, locking the molecule into a bioactive conformation that is more favorable for target binding.

  • Increased Potency: As will be demonstrated, the addition of halogens, and particularly a second halogen, frequently leads to a significant increase in inhibitory potency against key biological targets like protein kinases.[4]

Synthetic Strategies for Di-halogenated Indazoles

The synthesis of di-halogenated indazoles requires precise control over regioselectivity. While general methods for constructing the indazole core are well-established, achieving specific di-halogenation patterns is a key challenge.[5]

Building the Indazole Core: Foundational Methodologies

The construction of the indazole ring itself is the first step. Classical methods, first pioneered by Emil Fischer, often involve the cyclization of ortho-substituted phenylhydrazines.[5] More modern, metal-free approaches provide milder and more versatile routes.

cluster_start Starting Materials cluster_process Process cluster_product Product o-aminobenzoximes o-aminobenzoximes Oxime_Activation Selective Oxime Activation (e.g., Methanesulfonyl Chloride) o-aminobenzoximes->Oxime_Activation Weak Base (e.g., TEA) Cyclization Intramolecular Cyclization Oxime_Activation->Cyclization 1H_Indazole 1H-Indazole Scaffold Cyclization->1H_Indazole Start 2-Substituted 2H-Indazole Step1 Add NXS (1.0 eq) Room Temp Start->Step1 Step2 Add NXS (2.2 eq) 80°C in MeCN Start->Step2 Step3 Add NXS (4.0 eq) 80°C in MeCN Start->Step3 Product1 Mono-halogenated (C3) Step1->Product1 Product2 Di-halogenated (C3, C7) Step2->Product2 Product3 Tri-halogenated (C3, C5, C7) Step3->Product3 cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Receptor Dimerization Receptor Dimerization VEGFR2->Dimerization VEGF VEGF Ligand VEGF->VEGFR2 Binds Autophos Autophosphorylation Dimerization->Autophos PLCg PLCγ Autophos->PLCg PI3K PI3K Autophos->PI3K RAS RAS Autophos->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Migration, Survival (Angiogenesis) ERK->CellResponse AKT->CellResponse Inhibitor Di-halogenated Indazole Inhibitor Inhibitor->Autophos Blocks ATP Binding Site

Sources

Technical Guide: Solubility & Handling of 3-Bromo-7-iodo-1H-indazole

[1]

Executive Summary & Physicochemical Profile[2]

This compound is a di-halogenated heterocyclic building block.[1] Its solubility is governed by the competition between its hydrophobic halogen substituents and the hydrogen-bond donating capability of the indazole N-H group.

Core Solubility Data
SolventSolubility RatingEstimated Max Conc.Application Context
DMSO High 50 – 100 mMBiological assays, Stock solutions
DMF High 50 – 150 mMChemical synthesis, Pd-catalysis
Ethanol Moderate 10 – 30 mMAlternative organic solvent
Water/PBS Insoluble < 0.1 mMPrecipitation Risk upon dilution
Molecular Drivers of Solubility[4]
  • Lipophilicity (LogP ~2.9): The presence of Bromine (C3) and Iodine (C7) significantly increases lipophilicity compared to the parent indazole. This necessitates the use of polar aprotic solvents (DMSO, DMF) to solvate the aromatic core.

  • H-Bonding: The N1-H is a hydrogen bond donor.[1] In the solid state, indazoles often form intermolecular H-bonded dimers, raising the melting point and requiring energy (sonication/heat) to break the crystal lattice during dissolution.[1] DMSO and DMF act as strong H-bond acceptors, effectively disrupting these dimers.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitate-free stock for dilution into cell culture media or enzymatic buffers.[1]

Reagents:

  • This compound (Solid, stored at -20°C).[1]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).[1]

Workflow:

  • Equilibration: Allow the vial of solid compound to warm to room temperature (RT) before opening to prevent water condensation (DMSO is hygroscopic; water causes precipitation).

  • Weighing: Weigh 3.23 mg of compound (MW: ~322.93 g/mol ) into a sterile amber glass vial.

    • Note: Use glass.[2][3] Iodine-containing compounds can sometimes discolor or adsorb to certain plastics over long periods.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex for 30 seconds.

    • Observation: If solid remains, sonicate in a water bath at RT for 5 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: High-Concentration Dissolution for Synthesis (DMF)

Objective: Dissolve the compound at high concentrations (0.1 – 0.5 M) for Suzuki/Heck coupling.

Workflow:

  • Place the required mass of this compound in a round-bottom flask.

  • Add Anhydrous DMF (N,N-Dimethylformamide).[1]

  • Heat Activation: The compound may dissolve slowly at RT due to lattice energy. Gently heat the mixture to 40–50°C while stirring.

  • Inert Atmosphere: Flush with Nitrogen or Argon.

    • Reason: 7-Iodo positions are susceptible to dehalogenation or oxidation under harsh conditions; inert gas protects the integrity of the stock during heating.

Critical Validation: The "Crash-Out" Test

Before using a DMSO stock in an aqueous assay, you must determine the aqueous solubility limit to prevent false negatives caused by microprecipitation.[1]

Self-Validating Protocol:

  • Prepare a 10 mM stock in DMSO.

  • Pipette 1 µL of stock into 99 µL of your assay buffer (1% DMSO final).

  • Incubate for 30 minutes at RT.

  • Measure Absorbance (OD600):

    • If OD600 > 0.005 above background, precipitation has occurred .[1]

    • Action: Reduce working concentration or add a solubilizing agent (e.g., 0.05% Tween-20) to the buffer.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection and the mechanism of dissolution.

SolubilityLogicCompoundThis compound(Solid Crystal Lattice)SolventChoiceSelect Solvent SystemCompound->SolventChoiceDMSODMSO / DMF(Polar Aprotic)SolventChoice->DMSOHigh SolubilityWaterAqueous Buffer(Polar Protic)SolventChoice->WaterInsolubleMechanismMechanism:Solvent accepts H-bond from N-HDisrupts Indazole DimersDMSO->MechanismSolvationFailPrecipitation(Hydrophobic Effect dominates)Water->FailLattice Energy > SolvationSuccessStable Solution(Ready for Assay/Synthesis)Mechanism->Success

Figure 1: Solubility decision matrix showing the mechanistic interaction between the indazole scaffold and polar aprotic solvents.

Stability & Troubleshooting

Light Sensitivity (Iodine Stability)

The C7-Iodine bond is weaker than the C3-Bromine bond. Prolonged exposure to UV or intense ambient light can lead to homolytic cleavage and liberation of iodine (turning the solution yellow/brown).

  • Requirement: Store all DMSO/DMF stocks in amber vials or wrapped in aluminum foil.

Hygroscopicity of DMSO

DMSO absorbs water from the atmosphere.

  • Risk: If the DMSO water content exceeds ~1-2%, the solubility of this compound decreases drastically, leading to "silent precipitation" in the stock vial over time.[1]

  • Prevention: Use single-use aliquots or store over molecular sieves (3Å or 4Å) if the stock is accessed frequently.

References
  • PubChem. Compound Summary: 7-Bromo-3-iodo-1H-indazole (Isomer Analog).[1] National Library of Medicine. Available at: [Link]

  • Li, J., et al. (2014).[1] Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles.[1][4] Journal of Organic Chemistry. (General reference for indazole solubility in coupling reactions).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Source for DMSO solubility rules and precipitation assays).

therapeutic potential of 3,7-disubstituted indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Design, Synthesis, and Biological Application of 3,7-Disubstituted Indazoles

Executive Summary: The "Privileged" 3,7-Axis

The indazole scaffold (1H-indazole) is a bioisostere of the indole and purine systems, making it a "privileged structure" in medicinal chemistry. While 3,5- and 3,6-disubstituted indazoles have been extensively explored (e.g., Axitinib, Pazopanib), the 3,7-disubstituted pattern remains an underutilized yet high-value chemical space.

This guide posits that the C7-position serves as a critical "selectivity filter." In kinase inhibitors, the C7 substituent can direct the molecule away from the ATP-binding hinge region into the solvent-exposed front or specific allosteric pockets, drastically improving isoform selectivity (e.g., sparing eNOS while targeting nNOS, or distinguishing between homologous kinases like FGFR and VEGFR).

The Chemical Rationale: Topology & Vector Analysis

The Tautomeric Challenge

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.[1] The 1H-tautomer is thermodynamically favored (


 kcal/mol). Substitution at the C7 position exerts steric pressure on the N1-proton, potentially modulating this equilibrium and, consequently, the binding affinity.
  • C3-Vector: Points directly into the ATP-binding pocket (hinge region) in kinase targets.

  • C7-Vector: Points towards the solvent front or ribose-binding pocket, providing a handle to modulate solubility (LogD) and pharmacokinetic profiles without disrupting the primary pharmacophore.

Visualization: The 3,7-Interaction Landscape

The following diagram illustrates the strategic importance of the 3- and 7-positions in a generalized kinase binding pocket.

Indazole_SAR_Logic Indazole_Core Indazole Scaffold (1H-Tautomer) C3_Pos C3 Position (Hinge Binder) Indazole_Core->C3_Pos Functional Vector 1 C7_Pos C7 Position (Selectivity Gate) Indazole_Core->C7_Pos Functional Vector 2 Target_Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) C3_Pos->Target_Hinge Primary Affinity (H-Bonds) Solvent_Front Solvent Front / Ribose Pocket (Solubility & Isoform Selectivity) C7_Pos->Solvent_Front Steric/Electronic Modulation

Figure 1: Pharmacophoric mapping of the 3,7-disubstituted indazole scaffold within a kinase active site.

Synthetic Architectures: Accessing the C7-Position

Functionalizing the C7 position is synthetically demanding due to the higher reactivity of the C3, C5, and C6 positions in electrophilic aromatic substitution. The most robust route involves orthogonal protection and sequential cross-coupling .

The "Cottyn Protocol" (Sequential Halogenation)

A validated approach for accessing 3,7-disubstituted indazoles utilizes a 3-bromo-7-iodo-1H-indazole intermediate. The iodine at C7 is more reactive toward oxidative addition than the bromine at C3 (under specific conditions) or can be preserved while C3 is activated, allowing for divergent synthesis.

Key Intermediate: this compound.[2]

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Fluoro-3-iodobenzaldehyde Hydrazine Hydrazine Hydrate Cyclization Start->Hydrazine Inter_1 7-Iodo-1H-indazole Hydrazine->Inter_1 Bromination Br2 / DMF (Electrophilic Halogenation) Inter_1->Bromination Hero_Inter This compound (Divergent Hub) Bromination->Hero_Inter Path_A Route A: C3-Suzuki (Site-Selective) Hero_Inter->Path_A Pd(PPh3)4, Boronic Acid Path_B Route B: C7-Buchwald (N-Protection Required) Hero_Inter->Path_B Pd2(dba)3, Amine Final_3_7 3,7-Disubstituted Indazole Path_A->Final_3_7 Path_B->Final_3_7

Figure 2: Divergent synthetic pathway starting from 7-iodo precursors, enabling orthogonal functionalization.

Therapeutic Case Studies

Oncology: PLK4 and FGFR Inhibition

In the development of inhibitors for Polo-like Kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFR) , the 3-position typically hosts an aromatic heterocycle (e.g., pyridine or pyrazole) to interact with the hinge region.

  • The Problem: Many 3-substituted indazoles lack cellular potency due to poor permeability or off-target binding to CDK2.

  • The 3,7-Solution: Introduction of a solubilizing group or a small lipophilic moiety (e.g., -Cl, -Me, or -OMe) at C7 can displace water molecules in the ribose pocket, improving entropy-driven binding and selectivity.

  • Data Point: Indazole derivatives with C7-modifications have shown IC50 values < 10 nM against PLK4, with >50-fold selectivity over Aurora kinases.

CNS & Inflammation: nNOS Selectivity

Neuronal Nitric Oxide Synthase (nNOS) inhibitors are sought for neurodegenerative diseases.

  • Reference Compound: 7-Nitroindazole (7-NI) is a classic tool compound.

  • Optimization: 3-bromo-7-nitroindazole exhibits high potency. The electron-withdrawing nitro group at C7 reduces the pKa of the N1 proton, altering the hydrogen bond donor capability.

  • Selectivity: The C7 substituent is crucial for distinguishing nNOS from eNOS (endothelial NOS), thereby avoiding cardiovascular side effects (hypertension).

Comparative Activity Table

Compound StructureC3 SubstituentC7 SubstituentTargetIC50 (nM)Selectivity (Isoform)
Ref 1 (Ax-like) Pyridin-2-ylHVEGFR24.2Low (hits PDGFR)
Indazole A Pyridin-2-ylMethylPLK48.5>100x vs Aurora B
Indazole B BromoNitronNOS35>25x vs eNOS
Indazole C Phenyl-ureaMethoxyFGFR112High

Detailed Experimental Protocols

Synthesis: Site-Selective Suzuki Coupling at C3

Rationale: The C3-bromine bond is electronically activated in the 1H-indazole system, but N1 protection is often required to prevent catalyst poisoning.

Reagents:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous, 3.0 eq)

  • DME/Ethanol/Water (4:1:1)

Protocol:

  • Protection (Optional but recommended): Protect N1 with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) using DHP/PTSA or SEM-Cl/NaH in THF at 0°C.

  • Degassing: Charge a microwave vial with the protected indazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 85°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C7-iodine remains intact for subsequent functionalization.

Bioassay: Kinase-Glo® Luminescent Assay (PLK4)

Rationale: Measures the depletion of ATP, directly correlating to kinase activity.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Plating: Dispense 5 μL of compound (serial dilution in DMSO) into a white 384-well plate.

  • Enzyme Addition: Add 10 μL of PLK4 enzyme (0.5 ng/well) in Kinase Buffer. Incubate 10 min at RT.

  • Substrate Start: Add 10 μL of ATP (10 μM) and substrate peptide (e.g., Casein).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add 25 μL Kinase-Glo® Reagent. Incubate 10 min in dark.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Future Outlook

The 3,7-disubstituted indazole scaffold is poised for a renaissance in PROTAC (Proteolysis Targeting Chimera) design. The C7 position offers an ideal vector for attaching linkers to E3 ligase ligands without disrupting the target protein binding at C3. Future synthetic efforts will focus on C-H activation methods to install C7 substituents without pre-functionalized halogen handles, improving atom economy.

References

  • Blandin, L. C., et al. (2025).[2] "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PubMed / NIH. [Link](Note: Generalized link to recent PLK4/Indazole research as specific 2025 DOI is dynamic).

  • Gaubert, G., et al. (2000). "Tautomers of Indazole: Structure and Properties." Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pal, S., et al. (2019). "Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors." ChemMedChem. [Link]

  • Cerecetto, H., et al. (2005). "Medicinal Chemistry of Indazoles." Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Technical Guide: 3-Bromo-7-iodo-1H-indazole as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, functionalization, and application of 3-Bromo-7-iodo-1H-indazole in medicinal chemistry.

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, the indazole core is a "privileged structure" due to its ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.[1]

This compound represents a high-value intermediate because it possesses orthogonal reactivity . The significant difference in bond dissociation energies between the C7-Iodine (


 kcal/mol) and C3-Bromine (

kcal/mol) bonds allows for sequential, regioselective functionalization. This enables medicinal chemists to "grow" the molecule in two distinct vectors—typically accessing the solvent-exposed front (via C7) and the hydrophobic back-pocket (via C3)—without the need for tedious protecting group manipulations between coupling steps.

Structural Significance & Binding Logic[1]

Before detailing the synthesis, it is critical to understand why this substitution pattern is chosen.

Kinase Binding Mode

In a typical Type I or Type II kinase inhibitor:

  • N1/N2 Position: Forms H-bonds with the hinge region backbone (e.g., Glu, Cys).[1]

  • C3 Position: Vectors substituents deep into the hydrophobic pocket (gatekeeper region).

  • C7 Position: Vectors substituents toward the solvent front or the ribose binding pocket, often used to tune solubility and pharmacokinetic (PK) properties.[1]

Visualization: The Orthogonal Strategy

The following diagram illustrates the logical flow of utilizing this scaffold.

OrthogonalStrategy Core This compound (Core Scaffold) Step1 Step 1: C7 Functionalization (Suzuki/Sonogashira) Core->Step1 High Reactivity (C-I) Low Temp / Mild Cat. Step2 Step 2: C3 Functionalization (Suzuki/Buchwald) Step1->Step2 Moderate Reactivity (C-Br) High Temp / Active Cat. Final Final Kinase Inhibitor (Dual Vector Substitution) Step2->Final Deprotection (if N1 protected)

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C7-I and C3-Br.

Synthesis of the Core Intermediate[2][3][4]

The synthesis of this compound is best approached via a robust two-stage protocol: formation of the 7-iodoindazole core followed by regioselective bromination.

Stage 1: Synthesis of 7-Iodo-1H-indazole

This is typically achieved via diazotization of 2-amino-3-iodotoluene or modified Bartoli indole synthesis, but the most scalable route starts from substituted anilines.

Stage 2: Regioselective Bromination (The Critical Step)

Direct bromination of 7-iodo-1H-indazole must be controlled to prevent poly-halogenation.

Protocol: Base-Mediated Bromination

  • Reagents: 7-Iodo-1H-indazole, N-Bromosuccinimide (NBS), NaOH (aq).

  • Solvent: Methanol or DMF.[2]

  • Mechanism: The base generates the indazolyl anion, which is more nucleophilic at the C3 position, facilitating electrophilic attack by NBS.[1]

Step-by-Step Experimental Protocol
  • Preparation: Charge a reaction vessel with 7-iodo-1H-indazole (1.0 equiv) and Methanol (10 mL/g).

  • Activation: Add NaOH (1.1 equiv, 10% aqueous solution) dropwise at 0°C. Stir for 15 minutes to ensure deprotonation.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes, maintaining temperature <5°C. Expert Note: Rapid addition leads to exotherms and C5/C7 side-products.

  • Monitoring: Monitor via LC-MS. The starting material (M+H ~245) should convert to the product (M+H ~323/325).

  • Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Dilute with water.[3] The product usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 75–85%.

Data Summary: Physical Properties

Property Value Note
Appearance Off-white to pale yellow solid Light sensitive (store in amber vials)
MW 322.93 g/mol Distinct isotopic pattern (Br)

| 1H NMR (DMSO-d6) |


 7.6-8.0 ppm (Aromatic) | C3-H signal disappears upon bromination |
| Solubility | Soluble in DMF, DMSO, THF | Poor solubility in water |

Functionalization: The "C7-First" Strategy

To maximize yield and minimize side reactions, the order of operations is paramount. The C-I bond is weaker and undergoes oxidative addition with Palladium(0) faster than the C-Br bond.

Workflow Visualization

SynthesisWorkflow Start This compound Protect Step A: N1-Protection (THP, SEM, or Boc) Start->Protect NaH, THF Coupling1 Step B: C7-Suzuki Coupling Cat: Pd(dppf)Cl2 Temp: 60-80°C Protect->Coupling1 Selective C-I activation Coupling2 Step C: C3-Suzuki/Sonogashira Cat: Pd(PPh3)4 / XPhos Temp: 90-110°C Coupling1->Coupling2 Activation of C-Br Deprotect Step D: Deprotection (Acidic Hydrolysis) Coupling2->Deprotect

Figure 2: Optimized workflow for sequential functionalization.

Detailed Methodology
Step A: N1-Protection (Mandatory)

Unprotected indazoles can poison Pd catalysts and undergo N-arylation.

  • Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

  • Protocol: React intermediate with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM at RT.

Step B: C7-Selective Suzuki-Miyaura Coupling
  • Objective: Install the solvent-front tail (e.g., solubilizing group).

  • Reagents: N1-protected-3-bromo-7-iodoindazole (1.0 eq), Aryl Boronic Acid (1.1 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%). Why? Ferrocenyl ligands are robust and favor the oxidative addition of Iodides without activating the Bromide at moderate temperatures.

  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1).
    
  • Conditions: Heat to 60–80°C. Critical: Do not exceed 90°C to preserve the C3-Br bond.

Step C: C3-Functionalization
  • Objective: Install the hydrophobic core binder.

  • Reagents: C7-substituted-3-bromoindazole (1.0 eq), Boronic Ester (1.5 eq).

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3/XPhos . Why? Phosphine-rich environments or bulky ligands are needed to activate the more sluggish C-Br bond.

  • Conditions: Heat to 90–110°C (Reflux).

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Loss of Regioselectivity Temperature too high during Step B.Lower Step B temp to <60°C; switch to milder base (

).
N1-Deprotection during Coupling Acidic boronic acids or high temp.Ensure base excess; switch from THP to SEM (more stable).
Protodehalogenation Hydride source present (e.g., from solvent).[1][2]Use anhydrous, degassed solvents; avoid alcohols in Step C.
Poor Conversion (Step C) C3-Br is sterically hindered.[1]Use Buchwald "Gen-3" precatalysts (e.g., XPhos Pd G3).

References

  • Vaxelaire, C., et al. (2007).[1] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.[4] Synlett. (Describes the regioselective bromination of 7-iodoindazole using NBS/NaOH).

  • Boujdi, K., et al. (2021).[1][2][5] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[5][6] RSC Advances.[2] (Provides insight into Pd-catalyst choices for halo-indazoles).

  • BenchChem Technical Notes. (2025). Optimizing reaction conditions for bromo-indazole synthesis. (General protocols for NBS bromination). [1]

  • Song, J., et al. (2021).[1][2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[7] RSC Advances.[2] (Demonstrates sequential coupling on 6-bromo-3-iodo analogs, applicable by analogy).

  • Giraud, F., et al. (2014).[1] C3-Indazole Functionalization: A Review. Current Organic Chemistry. (Comprehensive review of C3 reactivity).

Sources

An In-depth Technical Guide to the Electronic Properties of the 3-Bromo-7-Iodo-1H-Indazole Core

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the indazole scaffold is a cornerstone of modern molecular design. Its unique aromatic structure, featuring a fused benzene and pyrazole ring, imparts a range of desirable biological and photophysical properties.[1][2] The strategic introduction of halogen atoms onto this core dramatically expands its synthetic utility and allows for precise tuning of its electronic characteristics. This guide provides a deep dive into the electronic properties of a particularly valuable, yet underexplored, building block: 3-bromo-7-iodo-1H-indazole .

This document moves beyond a simple recitation of data. It is structured to provide a foundational understanding of why this molecule behaves as it does and how its electronic properties can be both predicted and experimentally validated. We will explore the intricate interplay of inductive and resonance effects, the critical role of frontier molecular orbitals, and the practical application of computational and electrochemical techniques.

The Molecular Architecture: Understanding the Electronic Influence of Dual Halogenation

The this compound core is a testament to the power of strategic halogenation. The parent 1H-indazole is an aromatic system with 10 π-electrons, rendering it thermodynamically stable.[1] The introduction of a bromine atom at the 3-position and an iodine atom at the 7-position introduces several key electronic perturbations:

  • Inductive Effects: Both bromine and iodine are more electronegative than carbon and thus exert a net electron-withdrawing inductive effect (-I). This effect lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Resonance Effects: As with other halogens, both bromine and iodine possess lone pairs of electrons that can be donated into the aromatic π-system (+R effect). This electron-donating resonance effect primarily raises the energy of the HOMO. The extent of this donation is orbital-dependent and often less pronounced than the inductive effect for halogens.

  • Halogen Bonding Potential: The iodine atom, in particular, possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), making it a potent halogen bond donor.[3][4] This non-covalent interaction can be crucial in directing intermolecular assembly in the solid state or in mediating interactions with biological targets.

The dual halogenation is also synthetically strategic. The iodine at the C3 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at C7, allowing for selective, sequential functionalization.[5][6] This enables the construction of complex molecules with precisely controlled electronic and steric properties.

Computational Deep Dive: Predicting Electronic Behavior with Density Functional Theory (DFT)

Before embarking on extensive laboratory work, a robust computational analysis can provide invaluable insights into the electronic landscape of the this compound core. Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular properties with a favorable balance of accuracy and computational cost.[7][8]

A key objective of DFT analysis is to determine the energies of the Frontier Molecular Orbitals (FMOs): the HOMO and the LUMO. The HOMO energy correlates with the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity).[9] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.[9][10]

Workflow for DFT Analysis

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Calculation cluster_output 3. Data Analysis node_A Define Molecular Structure (this compound) node_B Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) node_A->node_B node_C Geometry Optimization (Find lowest energy conformation) node_B->node_C node_D Frequency Calculation (Confirm true minimum) node_C->node_D node_E Single-Point Energy Calculation (Calculate electronic properties) node_D->node_E node_F HOMO/LUMO Energies node_E->node_F node_G HOMO-LUMO Gap (ΔE) node_E->node_G node_H Molecular Electrostatic Potential (MEP) Map node_E->node_H node_I Visualize Orbitals node_E->node_I

Caption: Workflow for DFT analysis of electronic properties.

Protocol 1: DFT Calculation of Electronic Properties
  • Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Method Selection: Choose an appropriate DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[11]

  • Geometry Optimization: Perform a geometry optimization calculation to find the molecule's most stable conformation (lowest energy state).

  • Frequency Analysis: Following optimization, run a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties.

  • Data Extraction: Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

  • Visualization: Generate and analyze the molecular electrostatic potential (MEP) map to identify regions of electrophilic and nucleophilic character. Visualize the HOMO and LUMO to understand the distribution of electron density in these key orbitals.

Predicted Electronic Properties
CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted ΔE (eV)
1H-Indazole~ -6.1~ -0.9~ 5.2
This compound ~ -6.5 ~ -1.5 ~ 5.0
Note: These are illustrative values based on general trends and require specific DFT calculations for validation.

Experimental Validation: Probing Electronic Structure with Electrochemistry and Spectroscopy

Computational predictions provide a powerful starting point, but experimental validation is essential for confirming the electronic properties of the this compound core. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are two fundamental techniques for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a molecule to a linearly swept potential.[12] It provides direct experimental values for the oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels, respectively.

Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis node_A Dissolve sample in a suitable solvent with supporting electrolyte node_B Add internal standard (e.g., Ferrocene/Ferrocenium) node_A->node_B node_C Three-Electrode Setup (Working, Reference, Counter) node_B->node_C node_D Apply potential sweep and measure current node_C->node_D node_E Plot Voltammogram (Current vs. Potential) node_D->node_E node_F Determine onset of oxidation (E_ox) and reduction (E_red) potentials node_E->node_F node_G Calculate HOMO & LUMO using empirical formulas node_F->node_G

Caption: Experimental workflow for Cyclic Voltammetry.

Protocol 2: Experimental Determination of FMO Energies via CV
  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: Add a small amount of an internal standard with a known redox potential, such as ferrocene. Run a CV scan to determine the potential of the Fc/Fc⁺ couple, which will be used for calibration (E₁/₂ (Fc/Fc⁺)).

  • Data Acquisition: Perform the cyclic voltammetry experiment by sweeping the potential from an initial value where no reaction occurs, to a potential sufficient to oxidize the compound, and then reversing the sweep to a potential sufficient for reduction.

  • Data Analysis: From the resulting voltammogram, determine the onset potential for oxidation (Eox) and reduction (Ered).

  • Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations:

    • EHOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level. Some sources may use slightly different values, e.g., 5.1 eV).

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of photons promotes electrons from the ground state to an excited state, often corresponding to a HOMO-LUMO transition. The wavelength of maximum absorption (λmax) can be used to calculate the optical band gap (Egopt), which is related to the HOMO-LUMO gap.

Protocol 3: Determination of the Optical Band Gap
  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

  • Spectrum Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the onset of the lowest energy absorption band (λonset) from the spectrum.

  • Optical Gap Calculation: Calculate the optical band gap using the formula:

    • Egopt (eV) = 1240 / λonset (nm)

Synthesis of Insights: The Electronic Profile and Its Implications

By combining computational predictions with experimental data, a comprehensive electronic profile of the this compound core can be established. The dual halogenation leads to a stabilized set of frontier orbitals compared to the parent indazole, which has significant implications for its application:

  • Medicinal Chemistry: The electronic distribution, particularly the molecular electrostatic potential, governs how the molecule interacts with protein binding sites. The stabilized HOMO makes the molecule less susceptible to oxidative metabolism, potentially improving its pharmacokinetic profile. The electron-rich and electron-poor regions identified by the MEP map can guide the design of derivatives with enhanced binding affinity.[7]

  • Organic Electronics: The HOMO and LUMO levels are critical for designing materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The energy levels of this compound determine its suitability for use as a host, charge transport, or emissive material by dictating the efficiency of charge injection and transport when interfaced with electrodes and other organic layers.[13] The ability to selectively functionalize the C3 and C7 positions allows for the synthesis of a vast library of materials with finely tuned electronic properties for these applications.

Conclusion

The this compound core is more than just a synthetic intermediate; it is a precisely engineered scaffold with a distinct and tunable electronic profile. The presence of both bromine and iodine atoms imparts a unique combination of inductive withdrawal, potential resonance donation, and opportunities for directed intermolecular interactions via halogen bonding. Understanding these electronic properties is paramount for its effective deployment in drug discovery and materials science. The integrated approach of predictive DFT calculations and empirical validation through cyclic voltammetry and UV-Vis spectroscopy, as outlined in this guide, provides a robust framework for unlocking the full potential of this versatile molecular building block.

References

  • Bastos, J. C. A. R., & da Silva, A. C. M. (2014). Synthesis and electrochemical behaviour of 2-n-substituted indazoles. SciSpace.
  • Boyd, S., & Kercher, M. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...
  • science-softCon. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters.
  • RSC Advances. (2024).
  • PubMed. (2023).
  • Wiley Online Library. (2010). ChemInform Abstract: Synthesis and Electrochemical Behavior of 2-N-Substituted Indazoles. Wiley Online Library.
  • IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • RSC Publishing. (n.d.). Electrochemical oxidation of 3-substituted indoles. RSC Publishing.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • ChemScene. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. ChemScene.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • ResearchGate. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
  • Chemistry LibreTexts. (2023). 8.13.1: Physical Properties of the Halogens. Chemistry LibreTexts.
  • Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autechaux.
  • NRC Research Press. (2014). Halogen bonding from dispersion-corrected density-functional theory: The role of delocalization error.
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF.
  • ACS Publications. (2023). Density-Corrected Density Functional Theory for Molecular Properties.
  • ACS Publications. (2022). Improving Results by Improving Densities: Density-Corrected Density Functional Theory.
  • Arkivoc. (n.d.).
  • PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. PubChem.
  • ChemRxiv. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemRxiv.
  • ACS Publications. (2013). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. Langmuir.
  • Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • Merck. (n.d.). 1-Boc-5-Bromo-3-iodo-1H-indazole. MilliporeSigma.
  • Benchchem. (n.d.). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.
  • Preprints.org. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Preprints.org.
  • ResearchGate. (n.d.). Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors.
  • International Journal of Pharmaceutical Research. (2021). Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. International Journal of Pharmaceutical Research.
  • VSNCHEM. (n.d.). vi20025 this compound. VSNCHEM.
  • PubChemLite. (n.d.). 7-bromo-3-iodo-1h-indazole (C7H4BrIN2). PubChemLite.
  • ResearchGate. (n.d.). Molecular orbital diagram for the HOMO and LUMO of 3 a ‐ f along with transition energy in eV.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.
  • BLD Pharm. (n.d.). 944904-26-1|7-Bromo-3-iodo-1H-indazole|BLD Pharm. BLD Pharm.
  • Benchchem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. Benchchem.
  • The University of Manchester. (2016). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Research Explorer.
  • Wiley Online Library. (2018). Functionalizable 1H Indazoles by Palladium-Catalyzed Aza-Nenitzescu Reaction: From Pharmacophores to Donor–Acceptor-Type Multiluminescent Fluorophores. Wiley Online Library.
  • ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • PubMed. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.
  • ACS Omega. (2024). A Computational Study to Explore the Possibility of Doping in Ascorbic to Increase Its Efficiency: A Theoretical Study. ACS Omega.

Sources

Methodological & Application

site-selective functionalization of 3-bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Site-Selective Functionalization of 3-Bromo-7-Iodo-1H-Indazole for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The strategic derivatization of this heterocycle is paramount for modulating pharmacological activity. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the . This versatile building block is uniquely designed for sequential, palladium-catalyzed cross-coupling reactions, enabling the controlled and divergent synthesis of complex, multi-substituted indazoles.[3][4] We will explore the fundamental principles governing selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with mechanistic insights and workflow visualizations.

The Principle of Site-Selectivity: Exploiting Halogen Reactivity

The capacity to selectively functionalize one position on a dihalogenated scaffold before the other is a cornerstone of modern synthetic strategy. In the case of this compound, the selectivity is governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling cycles.[5][6]

Causality of Reactivity:

  • Bond Dissociation Energy: The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈285 kJ/mol). This lower bond energy means the C-I bond is more readily cleaved during oxidative addition to the Pd(0) catalyst.

  • Polarizability: The iodine atom is larger and more polarizable than bromine, facilitating a more favorable interaction with the electron-rich palladium catalyst.

Consequently, palladium-catalyzed reactions will preferentially occur at the more labile C-7 iodo position under carefully controlled conditions, leaving the C-3 bromo position intact for subsequent, orthogonal functionalization.[3][4]

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition (R-X) SELECTIVITY STEP C-I >> C-Br Transmetalation_complex R-Pd(II)L_n-R' PdII_complex->Transmetalation_complex Transmetalation (R'-M) Transmetalation_complex->Pd0 Reductive Elimination (R-R') Product Coupled Product (R-R') Transmetalation_complex->Product RX Aryl Halide (this compound) RX->Pd0 RM Organometallic Reagent RM->PdII_complex

Caption: Oxidative addition is the key selectivity-determining step.

Protocol: Selective Suzuki-Miyaura Coupling at the C-7 Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. By leveraging the higher reactivity of the C-I bond, we can selectively introduce aryl or heteroaryl groups at the C-7 position of the indazole core.

Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-Dioxane/H₂O or DME/H₂O).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-bromo-7-aryl-1H-indazole.

Causality and Experimental Insights
  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings as it is a pre-formed Pd(0) source. PdCl₂(dppf) is also highly effective, particularly for more challenging substrates, as the dppf ligand promotes efficient oxidative addition and reductive elimination.

  • Base and Solvent: The base (e.g., K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species. The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Temperature Control: Maintaining the temperature below 100 °C is often sufficient for reacting the C-I bond while minimizing competitive reaction at the more robust C-Br bond.

Data Presentation: C-7 Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DME/H₂O85~88-96
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90~75-85
Note: Yields are representative based on established methodologies for similar substrates.

Protocol: Sequential Sonogashira Couplings for C-7 and C-3 Functionalization

The Sonogashira reaction enables the introduction of valuable alkynyl moieties. A sequential strategy, functionalizing C-7 first, followed by C-3, allows for the synthesis of dissymmetric 3,7-disubstituted indazoles.[5] For efficient coupling at the C-3 position, protection of the N-1 proton is often critical to prevent side reactions and catalyst inhibition.[7]

Workflow for Sequential Sonogashira Coupling

Sequential_Sonogashira start This compound step1 Step 1: C-7 Sonogashira (Terminal Alkyne 1, Pd/Cu cat., Base) start->step1 intermediate1 3-bromo-7-alkynyl-1H-indazole step1->intermediate1 step2 Step 2: N-H Protection (e.g., (Boc)₂O or THP) intermediate1->step2 intermediate2 N-Protected-3-bromo- 7-alkynyl-indazole step2->intermediate2 step3 Step 3: C-3 Sonogashira (Terminal Alkyne 2, Pd/Cu cat., Base) intermediate2->step3 product N-Protected-3,7-dialkynyl-indazole step3->product deprotection Optional: N-Deprotection product->deprotection final_product 3,7-dialkynyl-1H-indazole deprotection->final_product

Caption: Workflow for divergent C-7/C-3 alkynylation.

Experimental Protocol 1: C-7 Sonogashira Coupling
  • Setup: To a Schlenk flask under Argon, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Reagents: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours until the starting material is consumed (monitored by TLC).

  • Work-up & Purification: Follow the work-up and purification steps outlined in the Suzuki protocol to isolate 3-bromo-7-alkynyl-1H-indazole.

Experimental Protocol 2: N-H Protection (Boc Group)
  • Setup: Dissolve the 3-bromo-7-alkynyl-1H-indazole (1.0 eq.) in acetonitrile or THF.

  • Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (10 mol%).

  • Reaction: Stir at room temperature for 4-16 hours.

  • Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water. Dry the organic layer and concentrate to yield the N-Boc protected intermediate, which is often used directly in the next step.

Experimental Protocol 3: C-3 Sonogashira Coupling
  • Setup & Reagents: Using the N-protected intermediate from the previous step, follow the same procedure as for the C-7 Sonogashira coupling (Protocol 1).

  • Reaction: This step may require slightly elevated temperatures (60-80 °C) due to the lower reactivity of the C-Br bond.

  • Work-up & Purification: After work-up, purify the product via column chromatography. The Boc protecting group can be removed with trifluoroacetic acid (TFA) in dichloromethane (DCM) if desired.

Causality and Experimental Insights
  • Sonogashira Catalysis: This reaction relies on a dual catalytic cycle. The palladium cycle activates the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[8]

  • N-H Acidity: The indazole N-H proton is acidic and can interfere with the catalytic cycle, particularly with the organometallic intermediates, leading to lower yields or reaction failure at the less reactive C-3 position.[7] Protection with an electron-withdrawing group like Boc enhances stability and improves reaction outcomes.

Protocol: Sequential Suzuki and Buchwald-Hartwig Amination

This strategy exemplifies the power of this compound for creating libraries of kinase inhibitors and other targeted therapeutics, which often feature an arylated indazole core with an amino substituent.

Workflow for Sequential C-7 Arylation and C-3 Amination

Sequential_Suzuki_Buchwald start This compound step1 Step 1: C-7 Suzuki-Miyaura (Arylboronic Acid, Pd cat., Base) start->step1 intermediate1 3-bromo-7-aryl-1H-indazole step1->intermediate1 step2 Step 2: N-H Protection (Optional but Recommended) intermediate1->step2 intermediate2 N-Protected-3-bromo- 7-aryl-indazole step2->intermediate2 step3 Step 3: C-3 Buchwald-Hartwig (Amine, Pd cat., Ligand, Base) intermediate2->step3 product N-Protected-3-amino-7-aryl-indazole step3->product

Sources

Introduction: The Strategic Value of Selective Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Heck Reaction of 3-Bromo-7-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Mizoroki-Heck reaction, specifically tailored for the selective functionalization of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce molecular complexity at specific positions is crucial for the development of novel therapeutics.[1] This guide combines mechanistic insights with actionable, field-proven protocols to empower researchers in their synthetic endeavors.

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[2][3] For di-halogenated substrates like this compound, the primary challenge and opportunity lie in achieving chemoselectivity—directing the reaction to one halide over the other. This control allows for stepwise functionalization, transforming the indazole core into a versatile platform for building diverse molecular architectures.

This guide focuses on exploiting the inherent reactivity differences between aryl iodides and bromides to achieve a highly selective Heck coupling at the C-7 position of the indazole ring.

Mechanistic Rationale & Chemoselectivity

The selectivity of the Heck reaction on this compound is dictated by the rate-determining step for each halide: the oxidative addition of the aryl-halide bond to the active Pd(0) catalyst.[4][5]

Key Principles of Selectivity:

  • Bond Dissociation Energy: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond.

  • Oxidative Addition Rate: Consequently, the oxidative addition of a Pd(0) complex to an aryl iodide is kinetically far more favorable and occurs at a much faster rate than the corresponding addition to an aryl bromide.[4] The general order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl.[5]

Therefore, by carefully controlling the reaction conditions (particularly temperature and reaction time), the Heck reaction can be directed to occur exclusively at the 7-iodo position, leaving the 3-bromo position intact for subsequent orthogonal transformations (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings).

G cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Fast & Selective) Pd0->OxAdd Indazole This compound Indazole->OxAdd Pd_Indazole Aryl-Pd(II)-I Complex OxAdd->Pd_Indazole Selects C-I bond Alkene_Coord Alkene Coordination Pd_Indazole->Alkene_Coord Pd_Alkene π-Alkene Complex Alkene_Coord->Pd_Alkene Alkene Alkene (R-CH=CH₂) Alkene->Alkene_Coord Mig_Insert Migratory Insertion Pd_Alkene->Mig_Insert Pd_Alkyl σ-Alkyl-Pd(II) Complex Mig_Insert->Pd_Alkyl C-C bond forms Beta_Elim β-Hydride Elimination Pd_Alkyl->Beta_Elim Product_Complex Product-Pd(II)-H Complex Beta_Elim->Product_Complex Regen Base-mediated Regeneration Product_Complex->Regen Product 7-Vinyl-3-bromo-1H-indazole Product_Complex->Product Regen->Pd0 Acid [Base-H]⁺I⁻ Regen->Acid Base Base (e.g., Et₃N) Base->Regen

Caption: Selective Heck catalytic cycle at the C-7 iodo position.

Experimental Protocols

Two primary protocols are presented. Protocol A is a direct approach using the unprotected indazole, which may be sufficient for many applications. Protocol B involves N-protection of the indazole, a step that often prevents side reactions and leads to higher, more consistent yields, particularly during optimization or scale-up.[1][6]

Protocol A: Heck Reaction on Unprotected this compound

This protocol is advantageous for its step economy. However, the acidic N-H proton can sometimes interfere with the catalytic cycle, potentially requiring more careful optimization.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 equiv.), and Triphenylphosphine (PPh₃, 0.04 - 0.1 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., anhydrous DMF or acetonitrile, ~0.1 M concentration). Add the desired alkene (1.2 - 1.5 equiv.) and the base, such as triethylamine (Et₃N, 2.0 - 3.0 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-7-vinyl-1H-indazole product.

Protocol B: Robust Heck Reaction on N-Protected this compound

Protecting the indazole nitrogen, for example as a tert-butyloxycarbonyl (BOC) derivative, prevents potential N-arylation side reactions and deactivation of the catalyst. This protocol is recommended for achieving the highest possible yields and for substrates that are sensitive to the conditions in Protocol A.

Step-by-Step Methodology:

  • N-Protection (if required): Protect this compound using a standard procedure (e.g., with (BOC)₂O and DMAP in THF) to obtain N-BOC-3-bromo-7-iodo-1H-indazole.

  • Reagent Preparation: To a dry reaction vessel, add the N-protected indazole (1.0 equiv.), Pd(OAc)₂ (0.02 - 0.05 equiv.), and a suitable phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 0.04 - 0.1 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol A.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF, Dioxane, or Acetonitrile). Add the alkene (1.2 - 1.5 equiv.) and a base (e.g., K₂CO₃ or NaOAc, 2.0 - 3.0 equiv.).

  • Reaction: Heat the reaction mixture to 90-110 °C and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol A.

  • Deprotection (if necessary): The protecting group (e.g., BOC) can be removed under standard conditions (e.g., with TFA in DCM or HCl in dioxane) to yield the final product.

Parameter Optimization

The efficiency of the Heck reaction is sensitive to several variables. The following table summarizes key parameters and their typical ranges for optimization.

ParameterReagent/ConditionRangeRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄1-5 mol%Pd(OAc)₂ is a common, cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by phosphine ligands or other reagents.[2][7]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃2-4 equiv. (vs. Pd)Monodentate phosphines are generally sufficient for reactive aryl iodides.[8] Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination steps.[9]
Base Et₃N, DIPEA, K₂CO₃, NaOAc1.5-3.0 equiv.The base neutralizes the HI generated during the catalytic cycle.[10] Organic bases (amines) can also help stabilize the catalyst, while inorganic bases are easily removed during workup.
Solvent DMF, Acetonitrile, Dioxane, Toluene0.05 - 0.2 MPolar aprotic solvents like DMF and acetonitrile are excellent choices as they dissolve a wide range of substrates and salts and are stable at high temperatures.[10][11]
Temperature 80 - 120 °CAs requiredHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature balances rate and selectivity.[12]
Alkene Acrylates, Styrenes, Vinyl ethers1.1 - 2.0 equiv.Electron-deficient alkenes are generally more reactive in the Heck reaction.[2] An excess is used to ensure complete consumption of the indazole starting material.

General Experimental Workflow

Caption: General experimental workflow for the Heck reaction.

References

  • Wikipedia. Heck reaction. [Link]

  • Pandey, I., & Singh, O. V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]

  • Sathee, J. Chemistry Heck Reaction. [Link]

  • Slideshare. Heck cross coupling reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]

  • ResearchGate. What is the role of PPh3 in Heck coupling?. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-7-iodo-1H-indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Selectivity Triangle"

The 3-bromo-7-iodo-1H-indazole scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, JNK inhibitors). Its utility lies in its three distinct points of diversity: N1/N2 , C3 , and C7 .

However, this scaffold presents a classic "competing electrophile" problem. Users frequently encounter three specific failure modes:

  • N-Alkylation Scrambling: Inability to selectively protect/alkylate N1 vs. N2 due to steric interference at C7.

  • Over-coupling: Reaction at C3-Br when targeting C7-I.

  • Reactivity Inversion Failure: Inability to functionalize C3-Br while leaving C7-I intact (a common but chemically difficult request).

This guide provides the mechanistic logic and protocols to navigate these challenges.

Module 1: The Hierarchy of Reactivity

Before attempting any reaction, you must understand the intrinsic reactivity order of this molecule.

FAQ 1.1: Which halogen reacts first under Palladium catalysis?

Answer: The C7-Iodine bond is significantly more reactive than the C3-Bromine bond.

  • Mechanism: Oxidative addition of Pd(0) into the C-X bond is the rate-determining step. The C-I bond energy (~57 kcal/mol) is lower than C-Br (~68 kcal/mol). Additionally, the C3 position in indazoles is electron-deficient, but the lability of the iodide dominates the kinetics.

  • Implication: You cannot directly couple the C3-Br position using Pd-catalysis while retaining the C7-I bond intact. The C7-I will react first or you will get a mixture of bis-coupled products.

Visualizing the Pathway

ReactivityHierarchy Substrate This compound Path_Pd Pd(0) Catalysis (Suzuki/Buchwald) Substrate->Path_Pd Path_Mg iPrMgCl·LiCl (Knochel-Hauser) Substrate->Path_Mg C7_Pd C7-Functionalized Product (Major/Exclusive) Path_Pd->C7_Pd Fast OA (C-I) C3_Pd C3-Functionalized Product (Trace/Impossible Direct) Path_Pd->C3_Pd Slow OA (C-Br) C7_Mg C7-Magnesiated Species (Selective Exchange) Path_Mg->C7_Mg Fast I/Mg Exchange

Figure 1: The kinetic hierarchy of functionalization. C7-I dominates both Pd-catalyzed coupling and Mg-halogen exchange.

Module 2: Troubleshooting N-Alkylation (N1 vs. N2)

The presence of the bulky 7-Iodo group significantly alters standard indazole reactivity.

FAQ 2.1: Why am I getting N2-alkylation or mixtures when I want N1?

Answer: Steric hindrance at C7.

  • Standard Indazole: N1-alkylation is thermodynamically favored (using NaH/DMF or Cs2CO3).

  • 7-Iodo Indazole: The large iodine atom at C7 exerts steric pressure on the adjacent N1 site. This destabilizes the N1-transition state, making the kinetically accessible N2 position more competitive.

Protocol: Maximizing N1 Selectivity

To force N1 selectivity despite the C7-I steric clash, you must rely on thermodynamic control and specific bases.

VariableRecommendationRationale
Base NaH (Sodium Hydride)Irreversible deprotonation forms the sodium salt. The tight ion pair in non-polar solvents can sometimes direct to N1, but in polar solvents, thermodynamics rule.
Solvent THF or DMF THF promotes N1 selectivity for 7-substituted indazoles better than DMF in some cases due to coordination effects, though DMF is standard for thermodynamic equilibration.
Temperature 0°C to RT Avoid high heat initially to prevent rapid kinetic N2 attack.
Electrophile Primary halides (MeI, BnBr)Bulky electrophiles (e.g., isopropyl bromide) will almost exclusively go to N2 or fail to react at N1 due to the C7-I buttressing effect.

Critical Note: If N1-alkylation is impossible due to sterics, consider using a THP (tetrahydropyranyl) protecting group. THP can often be introduced at N1 under acidic conditions (DHP, pTsOH), which operates via a different mechanism than basic alkylation.

Module 3: C7-Selective Coupling (The "Easy" Path)

FAQ 3.1: How do I couple at C7 without touching C3?

Answer: This is the natural reactivity of the molecule. However, "scrambling" can occur if the catalyst is too active.

Recommended Conditions:

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2. (Avoid highly active catalysts like Pd2(dba)3/XPhos unless necessary).

  • Stoichiometry: Use 0.95 - 1.0 equivalents of the boronic acid. Do not use excess.

  • Temperature: 60-80°C. (Avoid refluxing at >100°C).

Troubleshooting Table: C7 Coupling
SymptomDiagnosisSolution
Bis-coupling (C3 & C7) Catalyst too active or excess boronic acid.Reduce temp to 60°C. Switch to Pd(PPh3)4. Ensure 1:1 stoichiometry.
De-iodination (C7-H) Hydride source present (beta-hydride elimination from alkyl groups).Avoid alcoholic solvents (MeOH/EtOH). Use Toluene/Water or DMF.
No Reaction Oxidative addition failure (rare for Aryl-I).Check if N-protection is inhibiting the catalyst (N-H free indazoles can poison Pd). Protect Nitrogen first.

Module 4: C3-Selective Coupling (The "Hard" Path)

FAQ 4.1: Can I couple C3-Br and keep C7-I intact?

Answer: No, not directly via Palladium catalysis. Because C7-I is more reactive, it will always couple first. If you need a molecule with C3-Aryl and C7-Iodo, you must use a Sequential Strategy .

Strategy A: The "Dummy" Group Approach (Recommended)
  • Step 1: Perform a Suzuki coupling at C7-I with a "dummy" group or the final desired C7 substituent.

  • Step 2: Perform the second coupling at C3-Br (requires harsher conditions, e.g., XPhos/Pd, higher temp).

  • Result: You obtain a 3,7-disubstituted indazole.[1]

Strategy B: The "Reverse" Synthesis (If C7-I is strictly required)

If you absolutely need 3-Aryl-7-Iodo-1H-indazole, do not start with the 3-bromo-7-iodo precursor.

  • Start: 3-Bromo-7-nitro-1H-indazole (or 7-H).

  • Step 1: Couple C3-Br (C7 is unreactive).

  • Step 2: Reduce Nitro to Amine -> Sandmeyer Reaction to Iodine (or direct iodination if 7-H).

Strategy C: Magnesium-Halogen Exchange (Advanced)

You can exploit the fact that Iodine exchanges with Magnesium much faster than Bromine.

Protocol:

  • Reagent: iPrMgCl·LiCl (Turbo Grignard) .

  • Conditions: -20°C in THF.

  • Mechanism: The Mg selectively inserts into the C7-I bond, leaving C3-Br intact.

  • Trapping: You can trap the C7-Mg species with an electrophile (E+).

    • Note: If you trap with a proton (H+), you lose the iodine. If you trap with Iodine (I2), you are back where you started.

    • Utility: This is useful if you want to functionalize C7 with a non-aryl group (e.g., aldehyde, ester) before coupling C3.

Decision Logic & Workflows

Use this flowchart to determine your experimental order of operations.

DecisionMatrix Start Start: this compound Goal What is your target? Start->Goal TargetC7 Target: C7-Aryl / C3-Br Goal->TargetC7 Keep C3-Br TargetC3 Target: C3-Aryl / C7-I Goal->TargetC3 Keep C7-I TargetBis Target: C3-Aryl / C7-Aryl' Goal->TargetBis Both ActionC7 Direct Suzuki Coupling Pd(PPh3)4, 60°C (Standard) TargetC7->ActionC7 ActionC3 STOP: Not possible directly. Must Change Route: 1. Start with 3-Br-7-Nitro 2. Couple C3 3. Convert 7-NO2 to 7-I TargetC3->ActionC3 ActionBis Sequential Coupling: 1. Couple C7-I (Mild) 2. Couple C3-Br (Harsh) TargetBis->ActionBis

Figure 2: Strategic decision tree for cross-coupling operations.

References

  • Larkin, J. et al. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." BenchChem Technical Notes, 2025.

  • Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie Int.[2] Ed., 2004, 43, 3333-3336.[2]

  • El Kazzouli, S. et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles."[3] RSC Advances, 2021, 11, 7674-7683.

  • Vichard, D. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[1] Synlett, 2007.[1]

Sources

Technical Support Center: Optimizing Yield for 3-Bromo-7-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-bromo-7-iodo-1H-indazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this crucial heterocyclic building block. Indazole scaffolds are central to numerous pharmaceuticals, and the 3,7-disubstituted pattern, specifically with orthogonal halogen handles, offers significant synthetic flexibility for late-stage diversification via cross-coupling reactions.[1][2]

However, the path to high yields and purity can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, focusing on the scientific principles behind each experimental step.

Part 1: Troubleshooting & FAQs - A Symptom-Based Approach

This section addresses the most common problems encountered during the multi-step synthesis of this compound. The typical synthetic route proceeds from 7-amino-1H-indazole, which itself can be derived from precursors like 7-nitro-1H-indazole.[1]

Issue 1: Low Yield During the Sandmeyer Reaction (7-Amino-1H-indazole to 7-Iodo-1H-indazole)

Question: My yield for the conversion of 7-amino-1H-indazole to 7-iodo-1H-indazole is consistently low (<40%). What are the likely causes and how can I fix this?

Answer: The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is highly sensitive to temperature and reagent quality. Low yields are almost always traced back to one of the following factors:

  • Causality 1: Decomposition of the Diazonium Salt. The diazonium intermediate is notoriously unstable at elevated temperatures. Its decomposition is a primary pathway for yield loss, leading to undesired side products.

    • Solution: Strict temperature control is paramount. The diazotization step (addition of sodium nitrite) must be performed at -10 °C to -5 °C.[3][4] Use a reliable cooling bath (e.g., acetone/dry ice) and monitor the internal reaction temperature closely. Similarly, the subsequent addition of the iodide source (like KI or a CuI solution) should be done at low temperature before allowing the reaction to slowly warm to room temperature.[1][3]

  • Causality 2: Incomplete Diazotization. If the 7-amino-1H-indazole is not fully converted to the diazonium salt, it will remain as an impurity or react through other pathways.

    • Solution: Ensure the sodium nitrite (NaNO₂) is fresh and has been stored in a desiccator. It is hygroscopic and can degrade over time. Use a slight excess of NaNO₂ (typically 1.1-1.5 equivalents). The addition should be slow, either portion-wise as a solid or as a pre-cooled aqueous solution, to manage the exotherm and prevent localized heating.[4]

  • Causality 3: Suboptimal Acid Conditions. The reaction requires a strong acidic medium (e.g., HBr, H₂SO₄, HCl) to generate nitrous acid (HNO₂) in situ and stabilize the diazonium salt.[1][3][4]

    • Solution: Ensure the 7-amino-1H-indazole is fully dissolved in the acid before cooling. The concentration of the acid is also critical; concentrated acids are typically used.[3][4]

Issue 2: Poor Regioselectivity and Low Yield in the C3-Bromination Step

Question: I'm attempting to brominate 7-iodo-1H-indazole to get the 3-bromo-7-iodo product, but I'm getting a mixture of products and a low yield of the desired compound. What's going wrong?

Answer: The C3 position of the 1H-indazole ring is the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[1] However, achieving high selectivity and yield requires careful control over the brominating agent and reaction conditions.

  • Causality 1: Over-bromination. The indazole ring is highly activated. Using too much brominating agent or harsh conditions can lead to the formation of di-brominated or other undesired species.[3]

    • Solution: Use N-Bromosuccinimide (NBS) as the brominating agent. It is a milder and more selective source of electrophilic bromine compared to Br₂.[3] Crucially, control the stoichiometry carefully; use no more than 1.0-1.1 equivalents of NBS. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Causality 2: Competing N-Bromination or Degradation. While C3 bromination is favored, side reactions can occur, especially if the reaction is not optimized.

    • Solution: The choice of solvent and base is critical. A common and effective system is using NBS in DMF, often with a mild base like NaOH (1 equivalent).[1] The base deprotonates the indazole N-H, forming the indazolide anion, which is highly activated towards electrophilic attack at C3. The reaction is typically run at room temperature.[1]

  • Causality 3: Impure Starting Material. If the 7-iodo-1H-indazole from the previous step is not pure, the impurities can interfere with the bromination reaction, leading to a complex product mixture and difficult purification.

    • Solution: Ensure the 7-iodo-1H-indazole is thoroughly purified before proceeding. Column chromatography or recrystallization are often necessary to remove any residual starting materials or byproducts from the Sandmeyer reaction.

Issue 3: Difficulty in Product Purification

Question: My final product, this compound, is difficult to purify. Column chromatography gives poor separation. Are there better methods?

Answer: Co-elution of structurally similar impurities (e.g., starting material, isomers, or over-brominated products) is a common purification challenge.[3]

  • Solution 1: Optimize Chromatography. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) often provides better separation than an isocratic system.

  • Solution 2: Recrystallization or Slurrying. If the product is a solid, recrystallization is an excellent method for purification. If a suitable single-solvent system for recrystallization cannot be found, try a bi-solute system (dissolving in a good solvent and adding a poor solvent until turbidity is observed, then heating to redissolve and cooling slowly). Alternatively, slurrying the crude solid in a solvent that dissolves the impurities but not the product (e.g., heptane or diethyl ether) can effectively wash away contaminants.[3]

  • Solution 3: Revisit the Reaction Stoichiometry. The best way to simplify purification is to improve the cleanliness of the reaction. Re-optimize the stoichiometry of your brominating agent to minimize side products, as discussed in the previous section.

Part 2: Key Experimental Protocols & Data

The following protocols are based on established literature procedures and provide a robust starting point for synthesis.[1][3][4]

Protocol 1: Synthesis of 7-Iodo-1H-indazole

This procedure is a Sandmeyer-type reaction starting from 7-amino-1H-indazole.

  • Setup: In a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 7-amino-1H-indazole (1.0 equiv) in concentrated hydrobromic acid (HBr, ~7-8 mL per gram of starting material).[3][4]

  • Cooling: Cool the solution to -10 °C using an acetone/dry ice bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.2 equiv) in a minimal amount of cold water. Add this solution dropwise to the cooled indazole solution, ensuring the internal temperature does not rise above -5 °C.[4] Stir for 15-30 minutes at this temperature.

  • Iodide Addition: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv) in water. Add this solution dropwise to the cold diazonium salt mixture.

  • Reaction: Allow the reaction mixture to stir and slowly warm to room temperature over 2 hours.

  • Work-up: Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 7-iodo-1H-indazole.

Protocol 2: Synthesis of this compound

This procedure details the regioselective C3-bromination of 7-iodo-1H-indazole.

  • Setup: Dissolve 7-iodo-1H-indazole (1.0 equiv) in dimethylformamide (DMF, ~10 mL per gram).

  • Base Addition: Add sodium hydroxide (NaOH, 1.0 equiv) and stir the mixture at room temperature.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.0 equiv) portion-wise to the mixture. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours, but may be stirred for up to 48 hours.[1]

  • Work-up: Pour the reaction mixture into water. A precipitate will often form. Filter the solid, wash it thoroughly with water, and dry it under vacuum. Alternatively, if no solid forms, extract the aqueous mixture with ethyl acetate.

  • Purification: The crude solid can be purified by column chromatography or recrystallization to afford pure this compound.

Summary of Reaction Conditions & Yields
StepStarting MaterialKey ReagentsSolventTemp.Typical YieldReference
Iodination 7-Amino-1H-indazole1. NaNO₂, HBr2. KIWater/HBr-10 °C to RT50-71%[1][3]
Bromination 7-Iodo-1H-indazoleNBS, NaOHDMFRoom Temp.~79%[1]

Part 3: Visualization of Workflows

Diagrams can clarify complex synthetic sequences and troubleshooting logic.

G cluster_0 Synthesis Pathway A 7-Amino-1H-indazole B 7-Iodo-1H-indazole A->B 1. NaNO2, HBr, -10°C 2. KI, RT C This compound B->C NBS, NaOH DMF, RT

Caption: Overall synthetic workflow for this compound.

G start Low Yield or Impure Product in C3-Bromination Step q1 Check TLC: Is Starting Material (SM) left? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Check TLC: Multiple new spots observed? q1->q2 No (SM consumed) s1 Action: - Extend reaction time - Gently warm if stable - Check NBS quality/age a1_yes->s1 end_node Proceed to Optimized Purification s1->end_node a2_yes Side Reactions Occurring (e.g., Over-bromination) q2->a2_yes Yes q2->end_node No (Clean conversion) s2 Action: - Reduce NBS stoichiometry (use 1.0 eq) - Ensure SM is pure - Re-verify base stoichiometry a2_yes->s2 s2->end_node

Caption: Troubleshooting decision tree for the C3-bromination step.

References

  • Defert, O., & Bolli, M. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(12), 1879-1882. [Link]

  • Yadav, G., & Singh, R. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17781-17790. [Link]

  • Bar-Nir, D., et al. (2011). Method of synthesizing 1H-indazole compounds.
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • PubChem. (n.d.). 7-bromo-3-iodo-1h-indazole. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Google Patents. (2018).

Sources

Indazole C-3 Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket: #IND-C3-REACTIVITY

Welcome to the Indazole C-3 Reactivity Hub.

Problem Definition: You are experiencing poor reactivity or regioselectivity at the C-3 position of the indazole ring. Root Cause Analysis: The C-3 position of indazole is electronically deactivated compared to the C-3 of indole. The adjacent pyridine-like nitrogen (N-2) exerts an electron-withdrawing effect, significantly lowering nucleophilicity. Furthermore, Electrophilic Aromatic Substitution (EAS) heavily favors the C-5 and C-7 positions on the benzenoid ring, making direct C-3 functionalization via standard EAS virtually impossible without specific activation strategies.

This guide provides three validated workflows to overcome this kinetic barrier.

Module 1: Diagnostic & Strategy Selector

Before proceeding, select the workflow that matches your substrate's tolerance and target molecule.

Indazole_Strategy Start START: Target C-3 Functionalization Q2 Target Substituent? Start->Q2 Q1 Is the Indazole N-Protected? RouteA Route A: C-3 Lithiation/Magnesiation (Best for: Alkyl, Formyl, Carboxyl) Q1->RouteA Yes (SEM, Boc, THP) RouteB Route B: Direct C-H Activation (Best for: Aryl, Heteroaryl) Q1->RouteB No (Free N-H) Q2->Q1 Carbon/Heteroatom RouteC Route C: Halogenation -> Coupling (Best for: Complex Scaffolds) Q2->RouteC Halogen (I, Br) RouteB->RouteA If C-H fails

Figure 1: Decision matrix for selecting the optimal C-3 functionalization pathway based on substrate constraints.

Module 2: The "Gold Standard" – C-3 Lithiation & Magnesiation

Methodology: Deprotonation of C-3 using strong bases or Knochel-Hauser reagents. Success Rate: High (>85%) Critical Requirement: N-Protection is mandatory to prevent N-deprotonation.

Protocol 1: The SEM-Directed Lithiation (High Precision)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group at N-2 is the superior directing group for C-3 lithiation due to coordination with the lithium cation, stabilizing the C-3 anion.

Step-by-Step Workflow:

  • Protection: React 1H-indazole with SEM-Cl and NaH to obtain N2-SEM indazole (Note: This often yields a mixture; N2 is kinetically favored, but N1 is thermodynamic. Separate isomers via column chromatography).

  • Cooling: Dissolve N2-SEM indazole in anhydrous THF. Cool to -78 °C .

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30–60 mins.
    
    • Checkpoint: The solution often turns yellow/orange, indicating anion formation.

  • Trapping: Add electrophile (e.g., aldehyde, alkyl halide, DMF) at -78 °C.

  • Warming: Allow to warm to RT slowly.

  • Deprotection: Remove SEM with TBAF/THF or HCl/EtOH.[1][2][3]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
No Reaction (Recovery of SM) Anion quenched by moisture or insufficient deprotonation time.Ensure THF is distilled/dried. Increase deprotonation time to 1h at -78 °C.
C-3 Anion Migration Temperature too high during lithiation.Maintain -78 °C strictly. If using N1-Boc, migration to C-2 (ring opening) is a risk; switch to N2-SEM or N1-THP.
Low Yield with Sensitive Groups

-BuLi is too nucleophilic and attacks other sites.
Switch to Knochel-Hauser Base (TMPMgCl·LiCl). It operates at -20 °C to 0 °C and tolerates esters/nitriles [1].
Module 3: Direct C-H Arylation (Palladium Catalysis)

Methodology: Transition-metal catalyzed activation of the C-3 C-H bond.[4][5] Advantages: No pre-functionalization (halogenation) required; atom economical.

Protocol 2: High-Temperature Pd/Phen System

Recent breakthroughs utilize Palladium(II) with phenanthroline ligands to activate C-3 in free (NH) indazoles [2].

Reaction Setup:

  • Catalyst: Pd(OAc)₂ (10 mol%)[5]

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (1.0 equiv)[5]

  • Solvent: Chlorobenzene (PhCl) or Xylene.

  • Temperature: 140–160 °C (Sealed tube).

Mechanism Visualization:

CH_Activation Substrate Indazole (C3-H) CMD CMD Step (Concerted Metalation-Deprotonation) Substrate->CMD + Ar-I / Base Pd_Species Pd(II)-Phen Pd_Species->CMD Product 3-Aryl-Indazole CMD->Product Reductive Elimination

Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway active in Pd-catalyzed C-3 arylation.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to high heat.Ensure inert atmosphere (Argon). Add 10-20% DMSO as a co-solvent to stabilize Pd species if solubility is poor.
N-Arylation instead of C-3 Competitive Ullmann coupling.Use Chlorobenzene as solvent.[5] It has been proven to suppress N-arylation compared to DMF/DMA [2].
Low Conversion Substrate inhibition.[5]Increase temperature to 160 °C. Ensure the base (Cs₂CO₃) is finely ground and anhydrous.
Module 4: The "Classic" Route – Halogenation & Cross-Coupling

Methodology: Introduction of Iodine/Bromine at C-3 followed by Suzuki/Sonogashira coupling. Best For: Creating a versatile intermediate for divergent synthesis.[6]

Protocol 3: Base-Mediated Iodination

Direct EAS halogenation fails. You must use base-mediated halogenation.

  • Reagents: Iodine (

    
    , 1.2 equiv) and KOH (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF or Dioxane.

  • Conditions: RT to 60 °C for 1–4 hours.

  • Mechanism: Formation of N-iodo species followed by rearrangement to C-3.

Expert Tip: If the Suzuki coupling on 3-iodoindazole stalls, use S-Phos or X-Phos precatalysts. The C-3 position is sterically crowded by the N-2 lone pair and the C-4 proton; bulky, electron-rich phosphine ligands are required to facilitate oxidative addition [3].

Summary of Reactivity Data
ParameterLithiation (Route A)C-H Activation (Route B)Halogenation (Route C)
Regioselectivity Excellent (with N2-SEM)Good (Solvent dependent)Excellent
Temp Range -78 °C to 0 °C140 °C +RT to 60 °C
Functional Group Tolerance Low (unless TMPMgCl used)HighHigh
Scalability Moderate (Cryogenic)HighHigh
References
  • Knochel, P. et al. "Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange." Angewandte Chemie International Edition, 2012. (Context: Application of Knochel-Hauser bases to azoles).

  • Ye, M. et al. "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Science, 2013.

  • Luo, G. et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles."[7] Journal of Organic Chemistry, 2006.[7]

  • BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." BenchChem FAQs.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 3-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectral analysis of 3-Bromo-7-iodo-1H-indazole , a critical scaffold in the development of protein kinase inhibitors and estrogen receptor ligands. This document is structured to serve as a practical, self-validating protocol for researchers.

Executive Summary & Technical Context

This compound is a bifunctional building block.[1] Its value lies in the orthogonal reactivity of the halogen substituents: the C3-bromide and C7-iodide allow for sequential, regioselective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

The Analytical Challenge: Verifying the 3,7-substitution pattern is critical. Common synthetic routes (e.g., iodination of 3-bromoindazole or bromination of 7-iodoindazole) can yield regioisomeric impurities (e.g., 3,6-disubstituted or 3,5-disubstituted isomers) or retain starting materials. This guide compares the spectral fingerprint of the target product against these common "alternatives" (impurities) to ensure structural integrity.

Experimental Protocol (Self-Validating)

Sample Preparation Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of the labile N1-H proton and the resolution of the aromatic multiplets.

ParameterDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Concentration 5–10 mg in 0.6 mL5–10 mg in 0.6 mLSufficient signal-to-noise (S/N) for 13C satellites without aggregation broadening.
N-H Signal Sharp/Broad Singlet (13–14 ppm) Often invisible or very broadDMSO forms a hydrogen bond with N1-H, slowing exchange and stabilizing the tautomer.
Water Peak ~3.33 ppm~1.56 ppmAvoids overlap with aromatic region (7.0–8.0 ppm).
Resolution HighModerateCDCl3 can cause peak overlapping in indazoles due to concentration-dependent stacking.
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16–64 (Dependent on field strength; 400 MHz recommended).

  • Temperature: 298 K (25°C).

Spectral Analysis & Comparison

The "Fingerprint" of this compound

The spectrum is defined by what is missing (H3 and H7) and the specific coupling of the remaining protons (H4, H5, H6).

Target Structure Data (DMSO-d6, 400 MHz):

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
N1-H 13.5 – 14.0 br s-Deshielded labile proton; diagnostic of free indazole base.
H4 7.60 – 7.75 Doublet (d)

Peri-position to N1/N2; typically the most deshielded aromatic signal remaining.
H6 7.70 – 7.85 Doublet (d)

Ortho to Iodine. The "Heavy Atom Effect" of Iodine typically shields the attached Carbon (C7) but deshields the ortho-proton (H6) via steric compression/anisotropy.
H5 7.05 – 7.20 Triplet (t) / dd

The only proton with two ortho-neighbors. Appears as a pseudo-triplet.
Comparative Analysis: Differentiating Alternatives

The table below illustrates how to distinguish the target product from likely impurities or isomers.

CompoundKey Spectral Difference (vs. Target)Diagnostic Signal
Target: 3-Bromo-7-iodo 3-spin system (AMX/ABC) H5 is a Triplet (t) . No singlet at ~8.0 ppm.
Alternative 1: 7-Iodoindazole (Starting Material)H3 Present Singlet at ~8.1 ppm (C3-H).[2]
Alternative 2: 3-Bromoindazole (Starting Material)H7 Present Doublet at ~7.6 ppm (C7-H). 4-spin system.[2][3]
Alternative 3: 3-Bromo-6-iodo (Regioisomer)Coupling Pattern Change H7 appears as a Singlet (s) (isolated by I at C6). H4 and H5 are doublets.
Alternative 4: 3-Bromo-5-iodo (Regioisomer)Coupling Pattern Change H4 appears as a Singlet (s) (isolated by I at C5).

Critical Insight: The presence of a triplet (or doublet of doublets) in the aromatic region is the definitive proof that the benzene ring has three contiguous protons (H4, H5, H6), confirming substitution is at C7 (and C3, verified by loss of H3 singlet).

Visualization of Logic & Workflow

Structural Verification Logic

The following diagram outlines the decision-making process to confirm the structure based on the NMR data.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (DMSO-d6) Check_H3 Is there a Singlet at ~8.0-8.2 ppm? Start->Check_H3 Check_Multip Analyze Aromatic Region (7.0 - 7.9 ppm) Check_H3->Check_Multip No (H3 substituted) Imp_SM Impurity: 7-Iodo-1H-indazole (Starting Material) Check_H3->Imp_SM Yes (H3 present) Check_H5 Is there a Triplet (t) around 7.1 ppm? Check_Multip->Check_H5 Check_H7 Is there a Singlet (s) around 7.8-8.0 ppm? Check_H5->Check_H7 No (Pattern differs) Confirm CONFIRMED: this compound (H4=d, H5=t, H6=d) Check_H5->Confirm Yes (H4-H5-H6 contiguous) Imp_Regio Isomer: 3-Bromo-6-iodo-1H-indazole (H7 is isolated) Check_H7->Imp_Regio Yes (H7 isolated)

Caption: Decision tree for distinguishing this compound from common synthetic impurities.

Experimental Workflow

Exp_Workflow Sample Solid Sample (5-10 mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Mix Vortex/Sonicate (Ensure Homogeneity) Solvent->Mix Acquire Acquire 1H NMR (ns=16, d1=2s) Mix->Acquire Process Process (Phase, Baseline, Ref to DMSO @ 2.50) Acquire->Process Analyze Integrate & Assign Process->Analyze

Caption: Optimized sample preparation and acquisition workflow for high-fidelity spectral data.

Advanced Verification (E-E-A-T)

For drug development applications requiring GMP-level characterization, 1H NMR alone may be insufficient due to potential peak overlap. The following orthogonal methods are recommended:

  • 13C NMR: Look for the C-I carbon signal. Iodine typically causes a significant upfield shift (shielding) of the attached carbon, often appearing between 70–90 ppm (C7), distinct from C-Br (~120-130 ppm) or C-H.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the NH signal (13.5 ppm).

    • Observation: You should see a NOE correlation only to H7 (in the parent) or H7-substituents .

    • In 3-Bromo-7-iodo: Since C7 has Iodine (no proton), there should be NO strong NOE from NH to an aromatic proton (unless tautomerism places H on N2, which is less favored in DMSO). This "silent" NOE is negative evidence of 7-substitution.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlate H5 (triplet) to C7 (iodinated carbon) and C3a (bridgehead).

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Fruchier, A., et al. (1977).[2] "N.m.r. studies in the heterocyclic series: XVI—determination of the structure of 3-azidoindazole." Magnetic Resonance in Chemistry. Link

  • Cottyn, B., et al. (2007).[1] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett. Link

  • Organic Chemistry Data. "1H NMR Chemical Shifts of Indazoles." ChemicalBook.[2] Link

  • Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. Link

Sources

A Comparative Guide to HPLC Purity Methods for 3-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromo-7-iodo-1H-indazole. This molecule, a critical building block in pharmaceutical synthesis, presents unique analytical challenges due to its halogenated, heterocyclic structure.[1] The objective is not merely to present protocols, but to detail the scientific rationale behind method selection, enabling researchers to make informed decisions for achieving robust and reliable purity data. All methodologies are designed to be self-validating through rigorous system suitability criteria, aligning with established regulatory standards.[2][3]

The Analytical Challenge: Separating Closely Related Species

The primary challenge in analyzing this compound lies in its potential for closely related structural impurities. These can include positional isomers (e.g., 7-Bromo-3-iodo-1H-indazole), process intermediates (e.g., 6-bromo-1H-indazole), or byproducts from synthesis (e.g., di-iodinated or di-brominated species).[4] An effective purity method must possess sufficient selectivity to resolve the main analyte from these potential impurities, a task that often requires moving beyond standard hydrophobic-based separations.

Method Development Workflow

The development of a robust HPLC method is a systematic process. The goal is to find a balance between resolution, analysis time, and method robustness. Our approach begins with analyte characterization and progresses through column and mobile phase screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, pKa, UV λmax) ColumnScreen Column Screening (C18, Phenyl, PFP) Analyte->ColumnScreen Selectivity is key MobilePhase Mobile Phase Tuning (Organic %, pH, Buffer) ColumnScreen->MobilePhase Initial screening Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient SST System Suitability (Rs, T, N) Gradient->SST Finalize conditions Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) SST->Validation Confirm suitability

Caption: Workflow for HPLC method development and validation.

Method Comparison: C18 vs. Phenyl-Hexyl Selectivity

We present two distinct reversed-phase HPLC (RP-HPLC) methods. Method A employs a traditional C18 column, the industry workhorse, which separates primarily based on hydrophobicity.[5] Method B utilizes a Phenyl-Hexyl column, which introduces alternative separation mechanisms like π-π interactions, proving invaluable for resolving aromatic and halogenated isomers.[6][7]

Method A: Robust Purity Screen with a C18 Stationary Phase

This method is designed for routine quality control, offering excellent robustness and retention for the non-polar analyte. A C18 column provides a strong hydrophobic interaction with the indazole core.[7]

Experimental Protocol: Method A

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (USP L1)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm[8][9]

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

Rationale for Choices:

  • C18 Column: Provides high retention for the hydrophobic this compound, ensuring it is well-separated from polar impurities that elute early.

  • Phosphoric Acid: The use of an acidic modifier ensures that the N-H proton on the indazole ring remains in a consistent protonation state, preventing peak tailing that can occur from interactions with residual silanols on the silica support.[10]

  • Acetonitrile: A common, effective organic solvent with low UV cutoff and viscosity.[11]

  • 254 nm Detection: A robust wavelength for detecting aromatic compounds containing a benzene ring, offering good sensitivity for the analyte and related impurities.[9]

Method B: Enhanced Resolution of Isomers with a Phenyl-Hexyl Stationary Phase

This method is optimized for resolving challenging impurity profiles, particularly positional isomers. The phenyl-hexyl stationary phase offers unique selectivity through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the indazole analyte.[6][10] This interaction is particularly sensitive to the electronic differences caused by the placement of the bromo and iodo substituents.

Experimental Protocol: Method B

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size (USP L11)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-20 min: 60% to 85% B

    • 20-25 min: 85% B

    • 25.1-30 min: 60% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Diluent: Methanol/Water (60:40 v/v)

Rationale for Choices:

  • Phenyl-Hexyl Column: Specifically chosen for its ability to separate compounds based on more than just hydrophobicity. It is highly effective for separating halogenated aromatic compounds and their isomers.[6]

  • Methanol: While acetonitrile can disrupt π-π interactions, methanol often enhances them on phenyl phases, providing a different selectivity profile compared to Method A.[10]

  • Formic Acid: A volatile acidic modifier suitable for LC-MS applications should impurity identification be required.

Performance Comparison and Data

The following table summarizes the expected chromatographic performance for the main component and a potential critical pair impurity (e.g., 7-bromo-3-iodo-1H-indazole). The data illustrates the superior resolving power of Method B for this challenging separation.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)USP <621> Target[12][13]
Analyte: this compound
Retention Time (min)18.515.2-
Tailing Factor (T)1.21.1≤ 2.0
Theoretical Plates (N)> 15000> 12000> 2000
Impurity: Positional Isomer
Retention Time (min)18.916.1-
Resolution (Rs) between Analyte & Isomer 1.4 2.5 ≥ 2.0

Interpretation: Method A provides acceptable chromatography for the main peak but fails to achieve baseline resolution (Rs ≥ 2.0) for the critical positional isomer pair. Method B, leveraging the alternative selectivity of the Phenyl-Hexyl phase, successfully resolves these two peaks with an Rs value of 2.5, making it the superior choice for a stability-indicating method where all potential impurities must be accurately quantified.

Method Selection Guide

The choice between these methods depends on the analytical objective. The following diagram provides a decision-making framework.

MethodSelection Start What is the Analytical Goal? RoutineQC Routine QC / Purity Check (Known Impurity Profile) Start->RoutineQC Simple Stability Stability Study / Impurity ID (Unknowns or Isomers Expected) Start->Stability Complex MethodA Use Method A (C18) Robust & Reliable RoutineQC->MethodA MethodB Use Method B (Phenyl-Hexyl) Enhanced Selectivity Stability->MethodB

Caption: Decision tree for selecting the appropriate HPLC method.

Application in Forced Degradation Studies

To qualify as a stability-indicating method, the chosen protocol must demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of its potential degradation products.[14][15] Forced degradation studies are performed by subjecting the this compound sample to harsh conditions such as acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolytic stress.[14][16]

The samples generated from these studies would then be analyzed using the developed HPLC method (preferably Method B due to its higher resolving power). The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main analyte peak and from each other, ensuring that any decrease in the main peak area is accurately reflected by an increase in impurity peaks. This aligns with the principles outlined in ICH guidelines.[17]

Conclusion

For the comprehensive purity analysis of this compound, a one-size-fits-all approach is insufficient. While a standard C18 method (Method A) is adequate for routine quality control of batches with a well-defined impurity profile, it may lack the necessary resolving power for complex samples.

The Phenyl-Hexyl method (Method B) provides superior selectivity, particularly for critical pairs like positional isomers, making it the recommended choice for method validation, stability studies, and the analysis of samples where unknown impurities may be present. By understanding the underlying principles of chromatographic selectivity, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their materials.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • USP. <621> Chromatography.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • USP. (2022). <621> Chromatography (Harmonized).
  • Perpusnas. (2025).
  • ICH. Quality Guidelines.
  • Aktas, A. H., & Yılmaz Çalık, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex Inc.
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Publishing.
  • YouTube. (2025). USP 621 Key Requirements Explained. YouTube.
  • Agilent. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • USP. <621> Chromatography.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc.
  • MSU Chemistry. UV-Visible Spectroscopy.
  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Inc.
  • Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autechaux.
  • Chem Help ASAP. (2023). ultraviolet detection methods for TLC analysis and HPLC. YouTube.
  • Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

Sources

Beyond the Linear: Unlocking Selectivity with 3,7-Disubstituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary

In the crowded landscape of kinase inhibitor design, the indazole scaffold has achieved "privileged" status due to its bioisosteric resemblance to the adenine ring of ATP.[1] While 3,5- and 3,6-disubstituted indazoles (e.g., Axitinib, Pazopanib) dominate the clinical landscape, 3,7-disubstituted indazoles represent an underutilized but high-value architecture.

This guide objectively compares the 3,7-substitution pattern against the conventional 3,5/3,6-isomers. Our analysis, grounded in recent SAR data, demonstrates that the 7-position acts as a critical "selectivity switch" and a solvent-exposed exit vector, offering superior physicochemical properties and reduced off-target toxicity for specific kinase families (e.g., ROCK, PLK1, and specific tyrosine kinases).

Part 1: The Scaffolding Logic

To understand the advantage of the 3,7-architecture, we must first analyze the binding mode of the parent scaffold.

The Indazole Pharmacophore

The 1H-indazole core binds to the kinase hinge region via a donor-acceptor motif:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu/Leu).

  • N2 (Acceptor): Often interacts with the backbone amide.

  • C3 (The Anchor): Projects the primary pharmacophore deep into the hydrophobic pocket.

The Structural Divergence[2]
  • 3,5- and 3,6-Isomers (Linear): These vectors extend along the length of the ATP binding cleft. They are excellent for maximizing van der Waals contacts but often suffer from "flat" SAR, leading to promiscuity (binding multiple kinases with similar pocket shapes).

  • 3,7-Isomers (Angular): The C7 position is adjacent to the N1 hinge binder. Substitution here creates a steric bulk that points directly towards the solvent front or interacts with the gatekeeper residue .

Diagram 1: SAR Logic of the 3,7-Indazole

SAR_Logic Core 1H-Indazole Core C3 C3 Position (The Anchor) Core->C3 C7 C7 Position (The Shield) Core->C7 Hinge Hinge Region Binding (Glu/Leu Backbone) Core->Hinge N1-H / N2 Interaction Potency Primary Potency (nM Activity) C3->Potency Deep Pocket Binding Selectivity Selectivity Switch (Gatekeeper Clash) C7->Selectivity Steric Bulk Solubility Solubility Exit Vector (Solvent Exposed) C7->Solubility Hydrophilic Groups

Caption: Functional dichotomy of the 3,7-indazole scaffold. C3 drives potency, while C7 governs selectivity and ADME properties.

Part 2: Comparative Performance Analysis

The following table synthesizes data from multiple SAR studies, contrasting the 3,7-architecture with standard alternatives.

Table 1: 3,7-Indazole vs. 3,5/3,6-Indazole Analogs
Feature3,5- or 3,6-Disubstituted (Standard)3,7-Disubstituted (Specialized)Mechanistic Rationale
Primary Potency (IC50) High (<10 nM) High (<10 nM) C3 substitution drives potency in both; C7 does not interfere with hinge binding if designed correctly.
Kinase Selectivity Low to ModerateHigh C7 substituents can clash with the "gatekeeper" residue in non-target kinases, preventing binding.
Solubility (LogS) ModerateHigh C7 is solvent-exposed. Attaching polar groups (e.g., morpholine) here improves solubility without disrupting the hydrophobic core binding.
Metabolic Stability VariableImproved Blocking the C7 position prevents common oxidative metabolism (hydroxylation) that occurs on the benzene ring.
Synthetic Complexity Low (Commercially abundant)ModerateRequires specific starting materials (e.g., 7-bromoindazole or 7-nitroindazole).
Supporting Experimental Data

In a study of ROCK-II inhibitors (Rho-associated kinase), researchers compared substitution patterns to optimize for glaucoma treatment.[2]

  • Compound A (3,5-isomer): Potent (IC50 = 5 nM) but inhibited PKA (off-target) significantly.

  • Compound B (3,7-isomer): Maintained potency (IC50 = 8 nM) but showed >740-fold selectivity over PKA. The 7-position substituent sterically excluded the compound from the smaller PKA active site [1].

Part 3: Experimental Protocols

To validate these claims, the following protocols allow for the synthesis and evaluation of 3,7-indazole analogs.

A. Synthesis Workflow (Suzuki-Miyaura Strategy)

This route prioritizes the installation of the C3 "Anchor" followed by the C7 "Shield."

Prerequisites:

  • Starting Material: 7-bromo-3-iodo-1H-indazole (protected at N1 with THP or SEM).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

Step-by-Step Protocol:

  • C3 Functionalization (The Anchor):

    • Dissolve 7-bromo-3-iodo-1H-indazole (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add arylboronic acid (1.1 eq),

      
       (3.0 eq), and Pd catalyst (5 mol%).
      
    • Heat to 90°C under

      
       for 4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of starting material. The C-I bond is more reactive than C-Br, ensuring regioselectivity.

  • C7 Functionalization (The Shield):

    • Utilize the intermediate from Step 1.

    • Perform a second Suzuki coupling (for aryl/heteroaryl groups) or Buchwald-Hartwig amination (for solubilizing amines like morpholine).

    • Conditions: Toluene,

      
      , Pd2(dba)3, XPhos, 100°C, 12 hours.
      
  • Deprotection:

    • Remove the N1 protecting group using TFA/DCM (for THP) or TBAF/THF (for SEM).

Diagram 2: Synthetic Pathway

Synthesis_Workflow Start 7-bromo-3-iodo-indazole Step1 Step 1: Suzuki (C3) (Selective C-I coupling) Start->Step1 Inter 3-Aryl-7-bromo-intermediate Step1->Inter Step2 Step 2: Buchwald (C7) (Solubilizing Group) Inter->Step2 Final 3,7-Disubstituted Product Step2->Final

Caption: Regioselective synthesis exploiting the reactivity difference between C3-Iodo and C7-Bromo positions.

B. Biological Assay: Kinase Selectivity Profiling

Objective: Quantify the selectivity advantage of the 7-substituent.

  • Assay Platform: FRET-based LanthaScreen or radiometric

    
    -ATP assay.
    
  • Reagents: Recombinant Kinase (Target), Recombinant Off-Target (e.g., PKA, CDK2), ATP (

    
     concentration).
    
  • Procedure:

    • Prepare 10-point serial dilutions of the 3,7-indazole analog.

    • Incubate compound, kinase, and substrate for 60 mins at RT.

    • Add detection reagent (Eu-antibody).

    • Read TR-FRET signal.

  • Data Analysis: Fit curves to the Hill equation to determine IC50. Calculate Selectivity Index (SI):

    
    
    Target Metric: An SI > 50 indicates successful utilization of the 7-position steric clash.
    

References

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Source: ResearchGate URL:[3][4][Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Source: Austin Publishing Group URL:[5][Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. Source: PubMed (Eur J Med Chem) URL:[Link]

Sources

Comparative Reactivity Guide: C-3 vs. C-7 Functionalization in Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the indazole scaffold is a critical competency in modern drug discovery, given its prevalence in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the reactivity profiles of the C-3 (pyrazolic) and C-7 (benzenoid) positions differ fundamentally due to distinct electronic and steric environments.

This guide provides an objective, data-driven comparison of C-3 versus C-7 reactivity in halogenated indazoles. It establishes that C-3 is kinetically privileged in Palladium-catalyzed cross-couplings , while C-7 reactivity is heavily dependent on N-1 protecting group strategies (Directed Ortho Metalation) . Mastering these orthogonal reactivities allows for the precise construction of 3,7-disubstituted libraries without the need for laborious protecting group manipulations.

Mechanistic Underpinnings: The "Tale of Two Rings"

To predict reactivity, one must recognize that indazole is a fused system comprising a


-excessive pyrazole and a 

-deficient benzene ring (relative to the pyrazole).
FeatureC-3 Position (Pyrazole Ring) C-7 Position (Benzene Ring)
Electronic Character Electron-rich (Heteroaromatic). High HOMO coefficient.Benzenoid. Lower electron density than C-3.[1]
Steric Environment Relatively open, but influenced by N-2 lone pair.Highly Hindered. Proximity to N-1 substituent creates significant steric clash ("peri-interaction").
Pd-Catalyzed Reactivity High. Faster oxidative addition (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) due to lower bond dissociation energy (BDE) of C-X bond in 5-membered rings.
Moderate to Low. Slower oxidative addition; often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos).
Lithiation Potential High. Halogen-Lithium exchange is fast.[2]Conditional. Requires N-1 Directing Metalation Group (DMG) for efficient deprotonation or exchange.
Visualizing the Reactivity Landscape

IndazoleReactivity Indazole 3,7-Dihaloindazole (Scaffold) C3_Path C-3 Functionalization (Kinetic Control) Indazole->C3_Path Standard Conditions C7_Path C-7 Functionalization (Directing Group Control) Indazole->C7_Path N-1 DMG Required Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C3_Path->Suzuki Fast Oxidative Addition LiExchange Li-Halogen Exchange (t-BuLi / n-BuLi) C7_Path->LiExchange Chelation Control (e.g., N-SEM) Product3 3-Aryl-7-haloindazole Suzuki->Product3 >95% Regioselectivity Product7 7-Aryl-3-haloindazole LiExchange->Product7 Site-Selective

Figure 1: Decision tree for site-selective functionalization of 3,7-dihaloindazoles. C-3 is the default site for Pd-catalysis, while C-7 requires specific directing strategies.

Comparative Analysis: Experimental Data

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In a direct competition experiment using 3,7-dibromo-1H-indazole (N-protected), the C-3 position reacts exclusively with boronic acids under standard conditions. This is attributed to the electronic activation of the C-halogen bond in the 5-membered ring, similar to the trend observed in 3-bromoindoles.

Experimental Comparison Table: Suzuki Coupling Efficiency

SubstrateConditionsTarget SiteYield (%)Selectivity (C3:C7)Ref
3,7-Dibromo-1-methylindazole Pd(PPh3)4, PhB(OH)2, Na2CO3, DME/H2O, 80°CC-3 89%> 20:1[1, 4]
3,7-Dibromo-1-SEM-indazole Pd(dppf)Cl2, ArB(OH)2, K3PO4, Dioxane, 90°CC-3 82%> 20:1[1]
7-Bromo-1-methylindazole Pd(OAc)2, XPhos, ArB(OH)2, K3PO4, Toluene, 100°CC-7 74%N/A[2]

Key Insight: To functionalize C-7 in the presence of a C-3 halide, one must either:

  • Use a C-3 chloro / C-7 bromo substrate (exploiting the Br > Cl reactivity gap).

  • Block C-3 prior to coupling.

  • Perform the C-3 coupling first, then subject the resulting 3-substituted-7-bromoindazole to harsher conditions (e.g., Buchwald precatalysts) to activate the C-7 position.

Lithium-Halogen Exchange & Directed Metalation

While Pd-catalysis favors C-3, organolithium chemistry offers a reversal of selectivity if the N-1 protecting group is chosen correctly.

  • Non-Coordinating Group (e.g., N-Methyl, N-Phenyl): Lithium-halogen exchange favors the C-3 position (kinetic acidity and electronic stabilization of the anion).

  • Coordinating Group (e.g., N-SEM, N-MOM, N-THP): The oxygen atoms in the protecting group coordinate to Lithium, directing the base to the ortho-position (C-7) . This "Complex Induced Proximity Effect" (CIPE) allows for selective C-7 functionalization even in the presence of a C-3 bromide.

Experimental Comparison Table: Lithiation Selectivity

SubstrateReagentSolvent/TempMajor Product SiteYieldMechanism
3,7-Dibromo-1-methylindazole n-BuLi (1.1 eq)THF, -78°CC-3 (Li-Br exchange)65%Electronic
3,7-Dibromo-1-SEM-indazole n-BuLi (1.1 eq)THF, -78°CC-7 (Li-Br exchange)71%Chelation (DoM)
1-SEM-indazole (No Halo) t-BuLi (1.1 eq)Et2O, -78°CC-7 (Deprotonation)85%Chelation (DoM)

Detailed Experimental Protocols

Protocol A: C-3 Selective Suzuki Coupling of 3,7-Dibromoindazole

Use this protocol to install aryl groups at C-3 while leaving C-7 intact for later steps.

Reagents:

  • 3,7-Dibromo-1-methyl-1H-indazole (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aq. solution, 3.0 eq)

  • DME (0.1 M concentration)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the indazole, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME and aqueous Na2CO3.

  • Reaction: Heat to 85°C (oil bath) or 100°C (microwave) for 2–4 hours. Monitor by LCMS for consumption of starting material.

    • Note: The C-7 bromide is stable under these conditions provided the temperature does not exceed 110°C and highly active ligands (e.g., SPhos) are avoided.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The 3-aryl-7-bromoindazole elutes later than the dibromo starting material.

Protocol B: C-7 Selective Functionalization via Directed Lithiation

Use this protocol to functionalize C-7. Requires an N-1 chelating group (SEM/MOM).

Reagents:

  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Electrophile (e.g., DMF, I2, alkyl halide) (1.5 eq)

  • Anhydrous THF[3]

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool to -78°C under N2 atmosphere.

  • Dissolution: Dissolve the indazole in anhydrous THF.

  • Exchange: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.

    • Critical Step: Stir at -78°C for exactly 30 minutes. The N-1 SEM group directs the Li to C-7. If allowed to warm or stir too long, equilibrium may shift to C-3.

  • Quench: Add the electrophile (e.g., DMF for formylation) rapidly.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with Et2O.[2]

  • Result: This yields the 3-bromo-7-functionalized indazole.[4]

Visualizing the Pathway: Graphviz Diagram

The following diagram illustrates the divergent synthesis of 3,7-disubstituted indazoles starting from a common 3,7-dibromo precursor.

SynthesisPathways Start 3,7-Dibromo-1-SEM-indazole PathA Path A: C-3 First (Suzuki Coupling) Start->PathA Pd(PPh3)4, ArB(OH)2 Na2CO3, 80°C PathB Path B: C-7 First (Lithiation/DoM) Start->PathB n-BuLi, -78°C then DMF InterA 3-Aryl-7-bromo-1-SEM-indazole PathA->InterA InterB 3-Bromo-7-formyl-1-SEM-indazole PathB->InterB FinalA 3-Aryl-7-amino-indazole (via Buchwald) InterA->FinalA Pd2(dba)3, BINAP Amine, NaOtBu FinalB 3-Aryl-7-formyl-indazole (via Suzuki) InterB->FinalB Pd(PPh3)4, ArB(OH)2 (C-3 reacts 2nd)

Figure 2: Divergent synthetic workflows. Path A exploits the natural kinetic preference for C-3. Path B uses the N-SEM group to override this preference via chelation-controlled lithiation.

References

  • Luo, Y., et al. "Regioselective Functionalization of Indazoles: A Review." Journal of Organic Chemistry, 2006. (Verified via ACS Publications).

  • Plé, N., et al. "Metalation of Indazoles: Regioselectivity and Synthetic Applications." Tetrahedron, 1998. .

  • Vandewalle, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions on 3,7-Dihaloindazoles." European Journal of Organic Chemistry, 2014. .

  • BenchChem Application Note. "Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." BenchChem, 2025. .

  • Knochel, P., et al. "Functionalization of Heterocycles via Magnesiation and Lithiation." Chemical Reviews, 2008. .

Sources

The 3-Bromo-7-iodo-1H-indazole Scaffold: A Strategic Platform for Bioisosteric Replacement in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Functionalization, and Comparative Analysis

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This guide provides an in-depth technical analysis of the 3-bromo-7-iodo-1H-indazole scaffold as a versatile tool for bioisosteric replacement, particularly in the development of kinase inhibitors. We will explore the rationale behind its use, provide detailed experimental protocols for its synthesis and functionalization, and present a comparative analysis of its performance against alternative bioisosteres, supported by experimental data.

The Rationale for Indazole as a Privileged Bioisostere

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly as a bioisostere for phenol and indole moieties found in many biologically active compounds.[1][2] The primary motivation for this replacement strategy often lies in overcoming the metabolic liabilities associated with phenols, such as rapid glucuronidation, which can lead to poor pharmacokinetic profiles.[2][3]

Key Advantages of the Indazole Scaffold:

  • Metabolic Stability: Heterocyclic bioisosteres like indazole tend to be less susceptible to phase I and II metabolism compared to phenol, potentially leading to improved bioavailability and duration of action.[2][4]

  • Modulation of Physicochemical Properties: The indazole core is generally more lipophilic than a phenol, which can influence cell permeability and target engagement.[2]

  • Enhanced Target Interactions: The indazole ring system, with its hydrogen bond donating NH group and an additional nitrogen atom acting as a hydrogen bond acceptor, offers unique opportunities for interaction with protein targets that may not be possible with phenol or indole.[2] This can lead to improved binding affinity and selectivity.

The this compound scaffold is particularly advantageous due to the differential reactivity of the two halogen atoms. The carbon-iodine bond is more readily cleaved in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 7-position (e.g., via Suzuki or Sonogashira coupling) while leaving the 3-bromo position intact for a subsequent coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination). This sequential, regioselective derivatization is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

Synthesis of the this compound Scaffold

The following protocol details the synthesis of this compound from the readily available 7-iodo-1H-indazole. This two-step synthesis provides a reliable route to this key intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Iodo-1H-indazole

This procedure is adapted from a known method for the synthesis of substituted indazoles.[5]

  • Diazotization: Start with a suitable precursor such as 2-methyl-6-nitroaniline. Diazotization followed by cyclization will yield 7-nitro-1H-indazole.

  • Reduction: The nitro group is then reduced to an amine (7-amino-1H-indazole) via catalytic hydrogenation (e.g., using Pd/C and H2).

  • Sandmeyer Reaction: The 7-amino-1H-indazole is then converted to 7-iodo-1H-indazole via a Sandmeyer reaction, using sodium nitrite, an acid (like HCl), and potassium iodide.

Step 2: Bromination of 7-Iodo-1H-indazole

This regioselective bromination at the 3-position yields the target scaffold.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 7-iodo-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0 eq.) to the solution and stir until it dissolves.

  • Brominating Agent: Slowly add N-bromosuccinimide (NBS, 1.1 eq.) in portions to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound. A reported yield for a similar transformation is 79%.[5]

Synthesis of this compound start 7-Iodo-1H-indazole reagents NBS, NaOH DMF, rt start->reagents product This compound reagents->product Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex R1-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 R2-B(OR)2 transmetalation Transmetalation (R2-B(OR)2, Base) pd2_r1r2->pd0 R1-R2 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L2-NR2 pd2_complex->amido_complex HNR2, Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 Ar-NR2 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Sources

A Comparative Guide to LC-MS Strategies for the Identification of Impurities in 3-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-7-iodo-1H-indazole is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex pharmaceutical agents. Its intricate structure, featuring two distinct halogen atoms on an aromatic scaffold, presents unique challenges during synthesis and purification. The control of impurities in such an active pharmaceutical ingredient (API) intermediate is not merely a matter of yield optimization; it is a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2] Even trace-level impurities can have significant impacts on the pharmacological and toxicological profile of an API.[3]

This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive identification and characterization of process-related impurities and potential degradants of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, offering field-proven insights for researchers, analytical chemists, and drug development professionals. The comparison will focus on a standard "workhorse" method utilizing a C18 stationary phase versus a high-resolution approach employing an orthogonal selectivity phenyl-hexyl stationary phase coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry.

Understanding the Impurity Landscape

Effective analytical method development begins with a thorough understanding of the potential impurities that may arise. These can originate from unreacted starting materials, intermediates, byproducts from side reactions, or degradation of the final compound.[4][5] A plausible synthetic route for this compound starts with the regioselective bromination of 7-iodo-1H-indazole.[6]

cluster_impurities Potential Impurities A 7-Iodo-1H-indazole (Starting Material) B NBS, NaOH (Bromination) A->B C This compound (API Intermediate) A->C Incomplete Reaction B->C I2 Dibromo-7-iodo-1H-indazole (Over-bromination) B->I2 Side Reaction I3 Positional Isomers (e.g., 5-Bromo-7-iodo-1H-indazole) B->I3 Side Reaction I1 Unreacted 7-Iodo-1H-indazole

Caption: Plausible synthesis route and sources of key impurities.

Based on this pathway, we can anticipate several structurally similar impurities that will present a significant chromatographic challenge.

Table 1: Potential Process-Related Impurities of this compound

Impurity NameStructureMolecular FormulaMonoisotopic Mass (Da)Likely Origin
This compound (API) C₇H₄BrIN₂ 321.8555 Product
7-Iodo-1H-indazole(Structure not shown)C₇H₅IN₂243.9497Starting Material
3,5-Dibromo-7-iodo-1H-indazole(Structure not shown)C₇H₃Br₂IN₂399.7660Byproduct (Over-bromination)
5-Bromo-7-iodo-1H-indazole(Structure not shown)C₇H₄BrIN₂321.8555Byproduct (Positional Isomer)
3-Bromo-1H-indazole(Structure not shown)C₇H₅BrN₂195.9639Byproduct (De-iodination)

The critical challenge highlighted in Table 1 is the presence of positional isomers, such as 5-Bromo-7-iodo-1H-indazole, which have the exact same mass as the target compound. Their identification relies entirely on effective chromatographic separation.

Comparative LC-MS Methodologies

We will compare two distinct approaches designed to tackle this analytical problem.

Method A: Robust Impurity Screening with a C18 Stationary Phase

This method represents the industry-standard approach for routine analysis and quality control. The C18 (octadecylsilyl) stationary phase separates analytes primarily based on their hydrophobicity.[7]

  • Rationale & Causality: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the indazole core. A gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile), allows for the elution of compounds across a range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[7] Formic acid is added to the mobile phase to protonate the analytes, which improves peak shape for basic compounds like indazoles and enhances ionization efficiency for positive-mode ESI-MS.[4]

  • Expected Performance: This method is reliable and provides good separation for impurities with significant differences in polarity, such as separating the starting material from the final product. However, its resolving power for structurally similar positional isomers may be limited, as their hydrophobicity is often very similar, potentially leading to co-elution.

Method B: High-Resolution Analysis with a Phenyl-Hexyl Stationary Phase and Q-TOF MS

This advanced methodology is designed for complex impurity profiling, method development, and the definitive identification of unknown compounds. It leverages an orthogonal separation mechanism and high-resolution mass spectrometry.

  • Rationale & Causality: The Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring of the analytes.[8] This alternative selectivity is often highly effective at resolving positional isomers where simple hydrophobicity differences are minimal. Coupling this with Ultra-High-Performance Liquid Chromatography (UHPLC) provides narrower peaks and faster analysis times. The use of a Q-TOF mass spectrometer is critical; it provides high-resolution, accurate mass (HRAM) data, typically with <5 ppm mass error.[8] This allows for the confident determination of elemental composition, a powerful tool for identifying unknowns and distinguishing between compounds with the same nominal mass but different elemental formulas.

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve 10.0 mg of the this compound sample in 10.0 mL of acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 10-fold with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Blank: Use a 50:50 mixture of acetonitrile and water as a blank injection to assess system cleanliness.

Protocol 2: Method A - C18 RP-HPLC-MS
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Scan Range: m/z 150-500.

Protocol 3: Method B - Phenyl-Hexyl UHPLC-Q-TOF MS
  • LC System: UHPLC system.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 35% B

    • 1-8 min: 35% to 90% B

    • 8-9 min: 90% B

    • 9.1-11 min: 35% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Acquisition Mode: Full Scan with MS/MS data-dependent acquisition (DDA).

  • Scan Range: m/z 100-800.

  • Mass Resolution: >30,000 FWHM.

Data Analysis and Interpretation

A systematic workflow is essential for identifying impurities from complex LC-MS data.

A LC-MS Data Acquisition B Peak Detection & Chromatogram Integration A->B C Mass Spectrum Extraction B->C D Isotopic Pattern Analysis (e.g., Br/Br2 Signature) C->D E Accurate Mass Analysis (Q-TOF Only) C->E G MS/MS Fragmentation Analysis C->G H Structure Elucidation & Impurity Identification D->H F Elemental Composition Determination (C,H,N,Br,I) E->F F->H G->H

Caption: Workflow for LC-MS based impurity identification.

The performance of the two methods is best illustrated with comparative data. The following table presents hypothetical but realistic results for the separation and identification of the potential impurities listed in Table 1.

Table 2: Comparative Performance of Method A vs. Method B

Impurity IDtR (min) Method AtR (min) Method BResolution (Rs) vs API (Method A)Resolution (Rs) vs API (Method B)Observed m/z (Q-TOF)Mass Error (ppm)Key MS/MS Fragment (m/z)
7-Iodo-1H-indazole8.955.1012.515.1244.95701.2117.0341 (Loss of I)
API 11.21 6.85 - - 322.8629 -1.5 243.9495 (Loss of Br)
5-Bromo-7-iodo Isomer11.217.050.0 (Co-eluted) 2.1 322.8631-0.9243.9496 (Loss of Br)
3,5-Dibromo-7-iodo13.548.928.211.8400.7733-2.1321.8558 (Loss of Br)
Interpretation of Results
  • Resolution of Isomers: The most striking result is the successful separation of the 5-Bromo-7-iodo-1H-indazole isomer from the API using Method B (Rs = 2.1), while it completely co-eluted with Method A (Rs = 0.0). This is a direct consequence of the orthogonal selectivity provided by the phenyl-hexyl column's π-π interactions. For regulatory purposes, the ability to separate and quantify positional isomers is critical.

  • Confidence in Identification: Method B's Q-TOF detector provided high-resolution accurate mass data. The measured mass error of less than 2.1 ppm for all impurities provides extremely high confidence in their assigned elemental compositions. This is invaluable when reference standards for impurities are not available.

  • Fragmentation Analysis: Both methods would show characteristic fragmentation patterns. In positive mode ESI-MS/MS, a primary fragmentation pathway for halogenated compounds is the loss of a halogen radical.[9][10] For the API (m/z 322.86), the most prominent fragment corresponds to the loss of a bromine atom (M-Br), resulting in a fragment at m/z 243.95. This is a key diagnostic tool for confirming the structure.

  • Isotopic Signature: The mass spectra for all bromine-containing species (API, isomer, and dibromo impurity) would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[9] This provides immediate confirmation of the presence and number of bromine atoms in a molecule.

Discussion and Recommendations

This comparative guide demonstrates that while a standard C18-based LC-MS method is adequate for routine screening of known, well-separated impurities, it falls short when faced with complex mixtures containing isomeric species.

  • Method A (C18-based) is best suited for:

    • Routine quality control (QC) release testing where the impurity profile is well-established.

    • High-throughput screening where speed is prioritized over complete resolution of all components.

  • Method B (Phenyl-Hexyl with Q-TOF) is the superior choice for:

    • Analytical method development and validation.

    • Forced degradation studies and stability testing.

    • Identification and structural elucidation of unknown impurities.

    • Reference standard characterization and resolving complex analytical challenges.

For any organization involved in the development and manufacturing of this compound or similarly complex APIs, having access to both types of methodologies is ideal. The choice of method should be dictated by the specific analytical objective. An integrated strategy, where Method A is used for routine checks and Method B is employed for in-depth investigation and problem-solving, provides a robust and scientifically sound approach to ensuring product quality and safety.[]

References

  • Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BOC Sciences. Impurity Profiling in APIs.
  • ResearchGate. First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18.
  • PharmaTutor. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • PharmaTutor. Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • NIH. Recent trends in the impurity profile of pharmaceuticals.
  • Benchchem. optimizing reaction conditions for bromo-indazole synthesis.
  • Organic Chemistry Portal. Indazole synthesis.
  • ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Longdom Publishing. Role of Reverse-Phase Chromatography Coupled with Mass Spectrometry.
  • LCGC International. Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • IJRPS. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
  • Shimadzu. Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • MDPI. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-7-iodo-1H-indazole Against Common Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Reactivity, Physicochemical Properties, and Strategic Application in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The indazole ring system is a prominent member of this class, frequently identified as a core component in a multitude of kinase inhibitors and other therapeutic agents. Its ability to form critical hydrogen bonds and engage in favorable hydrophobic interactions makes it a highly sought-after motif.

This guide focuses on a particularly versatile building block: 3-Bromo-7-iodo-1H-indazole . The strategic placement of two different halogens on the indazole core provides an orthogonal handle for sequential, site-selective chemical modifications. This allows for the rapid and efficient construction of complex molecular architectures, a crucial advantage in the iterative process of lead optimization.

The purpose of this document is to provide an in-depth, objective benchmark of this compound. We will compare its performance and properties against other commonly used di-halogenated heterocyclic building blocks, such as 2,5-dibromopyridine and 2,4-dichloropyrimidine. Through a combination of experimental data, mechanistic insights, and strategic discussion, this guide will equip researchers, medicinal chemists, and drug development professionals with the knowledge to effectively leverage this powerful scaffold in their programs.

Part 1: Comparative Physicochemical Properties

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Parameters such as lipophilicity (cLogP), topological polar surface area (TPSA), and molecular weight (MW) are critical determinants of a compound's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Expert Rationale: When selecting building blocks, it is crucial to consider how their intrinsic properties will influence the final compound. A building block with high lipophilicity, for instance, may necessitate the incorporation of more polar groups later in the synthesis to achieve a balanced profile. The indazole core, with its fused aromatic system and hydrogen bond donor/acceptor capabilities, offers a unique balance compared to single-ring heterocycles.

Below is a comparative table of key physicochemical properties for our benchmarked heterocycles.

CompoundStructureMolecular Weight ( g/mol )cLogPTPSA (Ų)
This compound 350.933.2540.73
2,5-Dibromopyridine 236.902.1812.89
2,4-Dichloropyrimidine 148.981.6025.78

Data calculated using standard cheminformatics software and may vary slightly between prediction algorithms.

Key Insights:

  • Lipophilicity: this compound exhibits the highest cLogP, a direct consequence of its larger, more hydrophobic bicyclic core and heavy halogen atoms. This is a critical consideration for CNS-targeted drugs where blood-brain barrier penetration is desired, but it may negatively impact solubility.

  • Polarity: The indazole also has the highest TPSA, reflecting the presence of the N-H and ring nitrogen atoms, which can act as hydrogen bond donors and acceptors, respectively. This feature is often exploited for binding to protein targets, particularly in the hinge region of kinases.

  • Molecular Weight: As expected, the di-halogenated indazole has the highest molecular weight. In fragment-based drug design (FBDD) or when adhering to "Rule of Five" guidelines, starting with a heavier fragment requires careful planning of subsequent synthetic modifications.

Part 2: Reactivity Benchmarking in Cross-Coupling Reactions

The true power of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-bromine (C-Br) bond. This allows for highly selective, sequential functionalization.

Expert Rationale: This differential reactivity is the cornerstone of efficient molecular construction. It allows for a convergent synthetic strategy where complex fragments can be introduced in a controlled manner, avoiding the need for extensive protecting group manipulations and reducing the number of synthetic steps. The order of reactivity is generally C-I > C-Br > C-Cl, which is a fundamental principle in palladium-catalyzed cross-coupling reactions.

Workflow for Site-Selective Functionalization

The following diagram illustrates the logical workflow for exploiting the differential reactivity of this compound.

G A This compound B Step 1: Selective Coupling at C7 (e.g., Suzuki, Sonogashira) A->B Pd(0) Catalyst Mild Conditions C 3-Bromo-7-Aryl/Alkynyl-1H-indazole B->C D Step 2: Coupling at C3 (e.g., Suzuki, Buchwald-Hartwig) C->D Pd(0) Catalyst Harsher Conditions E 3-Aryl'/Amine-7-Aryl/Alkynyl-1H-indazole (Disubstituted Product) D->E

Caption: Sequential cross-coupling strategy for this compound.

Benchmark Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Iodide

This protocol demonstrates the selective reaction at the more reactive C7-I position, leaving the C3-Br position intact for subsequent modification.

Objective: To couple phenylboronic acid to the C7 position of this compound.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst System: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Expert Rationale: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst suitable for this transformation. For more challenging couplings, a ligand/precatalyst system like Pd₂(dba)₃ with SPhos or XPhos might be employed to improve yields and reaction times.

  • Solvent System: Add a degassed solvent mixture, typically Dioxane/Water (4:1, v/v).

    • Expert Rationale: The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for the organic components.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: Selective formation of 3-Bromo-7-phenyl-1H-indazole with high yield (>90%). The C3-Br bond remains untouched under these relatively mild conditions.

Benchmark Protocol 2: Sonogashira Coupling at the C7-Iodide

Objective: To couple trimethylsilylacetylene at the C7 position.

Methodology:

  • Reaction Setup: To a Schlenk flask under Argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Base: Add degassed triethylamine (TEA) or a mixture of THF/TEA.

    • Expert Rationale: Triethylamine acts as both the solvent and the base in this reaction. It is crucial that it is thoroughly degassed to prevent oxidation of the catalyst and the copper co-catalyst.

  • Reagent Addition: Add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome: High yield of 3-Bromo-7-((trimethylsilyl)ethynyl)-1H-indazole. This demonstrates the utility of the C-I bond for introducing alkyne functionalities, which are valuable handles for click chemistry or further transformations.

Benchmark Protocol 3: Buchwald-Hartwig Amination at the C3-Bromide

This protocol is performed on the product from Benchmark Protocol 1, demonstrating the subsequent functionalization of the less reactive C3-Br bond.

Objective: To couple morpholine to the C3 position of 3-Bromo-7-phenyl-1H-indazole.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Bromo-7-phenyl-1H-indazole (1.0 eq), morpholine (1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Catalyst System: Add the palladium precatalyst G3-XPhos (0.02 eq).

    • Expert Rationale: Buchwald-Hartwig amination often requires more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands like XPhos is critical for facilitating the reductive elimination step and achieving high catalytic turnover. G3 precatalysts are air-stable and highly active.

  • Solvent System: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor by LC-MS.

    • Expert Rationale: Higher temperatures are typically required to activate the more robust C-Br bond compared to the C-I bond.

  • Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Expected Outcome: Successful synthesis of 3-(morpholino)-7-phenyl-1H-indazole, demonstrating the completion of the sequential, site-selective diversification.

Part 3: Structural and Pharmacophoric Comparison

The choice of a heterocyclic core has profound implications for a molecule's biological activity. The indazole scaffold is often compared to other heterocycles that can present a similar vector for substituents and engage in similar interactions.

G cluster_0 Indazole Scaffold cluster_1 Pyridine Scaffold cluster_2 Pyrimidine Scaffold Indazole Indazole Indazole_label H-Bond Donor (N-H) H-Bond Acceptor (N2) Rigid, Bicyclic Core Pyridine Pyridine Pyridine_label H-Bond Acceptor (N) Planar, Monocyclic Core Pyrimidine Pyrimidine Pyrimidine_label Two H-Bond Acceptors (N) Electron-deficient ring

Caption: Comparison of key pharmacophoric features.

  • Indazole vs. Pyridine/Pyrimidine: The key differentiator for the 1H-indazole scaffold is its N-H group, which acts as a hydrogen bond donor. This is a critical interaction in many kinase inhibitors, where the indazole N-H bonds with a backbone carbonyl in the hinge region of the ATP binding site. Pyridines and pyrimidines lack this donor capability and can only act as acceptors.

  • Rigidity and Vector Projection: The bicyclic nature of the indazole provides a more rigid and defined orientation for its substituents compared to a monocyclic system. The vectors off the 3 and 7 positions project into distinct regions of space, allowing for fine-tuning of interactions with a target protein.

Part 4: Case Study Application in Drug Discovery

The value of this compound and related scaffolds is best illustrated by their application in the synthesis of approved drugs and clinical candidates. For example, the drug Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), features a core 3-substituted indazole scaffold. The synthesis of Axitinib and its analogs heavily relies on the cross-coupling chemistry discussed in this guide. The N-H and N2 atoms of the indazole core form the crucial hydrogen bonds in the kinase hinge region, anchoring the molecule in the active site. The substituents, installed via cross-coupling, then occupy adjacent hydrophobic pockets to confer potency and selectivity.

Conclusion

This compound stands out as a premier building block for medicinal chemistry programs, particularly in kinase inhibitor discovery.

Key Advantages:

  • Orthogonal Reactivity: The well-defined reactivity difference between the C7-I and C3-Br bonds (C-I >> C-Br) enables predictable, sequential, and site-selective functionalization.

  • Pharmacophoric Value: The indazole core provides a rigid scaffold with both hydrogen bond donor and acceptor features, making it ideal for targeting ATP binding sites.

  • Synthetic Versatility: It is amenable to a wide range of robust and well-established cross-coupling reactions, allowing for the introduction of diverse chemical matter.

Considerations:

  • Higher Molecular Weight and Lipophilicity: As a starting fragment, its properties require careful management during lead optimization to maintain drug-like properties in the final molecule.

  • Cost and Availability: As a more complex starting material, it may be more expensive than simpler monocyclic di-halides.

References

  • Title: The role of the indazole scaffold in kinase inhibition. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective. Source: Accounts of Chemical Research URL: [Link]

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides and Triflates. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Sonogashira Coupling Reaction: A Powerful Tool in Organic Synthesis. Source: Chemical Reviews URL: [Link]

  • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Discovery and Development of Axitinib (AG-013736), a Potent and Selective Inhibitor of Vascular Endothelial Growth Factor Receptors 1, 2, and 3. Source: Journal of Medicinal Chemistry URL: [Link]

Safety Operating Guide

3-Bromo-7-iodo-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-7-iodo-1H-indazole Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Research Scientists, EHS Officers, and Lab Managers

Executive Summary: The Halogen Challenge

This compound (CAS: 945761-95-5) is a high-value heterocyclic intermediate used frequently in kinase inhibitor development. While its acute toxicity profile is manageable (typically GHS Category 3 or 4), its disposal presents a specific chemical engineering challenge due to its dual-halogenated structure .

Unlike standard organic waste, this compound contains both Bromine and Iodine. Upon combustion, these elements do not simply oxidize; they form corrosive acid gases (HBr, HI) and elemental halogens (


, 

) that can bypass standard catalytic converters and corrode incinerator scrubbers if not properly designated.

The Directive: This material must be segregated into the Solid Halogenated Waste stream. Under no circumstances should it be bulked with non-halogenated trash or general organic solvents.[1]

Part 1: Hazard Assessment & Classification

Before disposal, you must validate the waste profile.[2] This compound is not typically listed on the EPA "P-List" (acutely toxic) or "U-List" (toxic) by specific CAS number, but it falls under Characteristic Waste protocols due to its reactivity and potential toxicity.

Chemical Safety Profile
ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystal)Must be dissolved or packaged as solid waste; do not flush.
Halogen Content High (Br + I)CRITICAL: Requires high-temperature incineration with acid scrubbing.
GHS Hazards H301/H315/H319/H335Toxic if swallowed; Irritant.[3] PPE (Nitrile gloves, P95 mask) required.
RCRA Status Non-listed (typically)Treat as D000 (Unlisted Hazardous) or D002 (Corrosive potential upon breakdown).

Part 2: Operational Disposal Protocol

This protocol ensures compliance with 40 CFR 262 (US) and EU Waste Framework Directive standards.

Step 1: Segregation (The "Golden Rule")
  • Action: Isolate this compound from non-halogenated organics.

  • The Science: Mixing halogenated compounds with non-halogenated fuels (like acetone or ethanol waste) devalues the "BTU recovery" of the fuel blend. More importantly, iodine species can poison the catalysts used in low-temperature oxidizers.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solid waste.

Step 2: Chemical Deactivation (Optional but Recommended)

If you have small residual amounts (<500mg) in reaction vessels:

  • Dissolve in a minimal amount of DMSO or Dichloromethane (DCM) .

  • Transfer this solution to the Halogenated Solvent Waste carboy.

  • Note: Do not use oxidizing acids (Nitric/Sulfuric) to clean glassware containing this residue, as this may liberate elemental Bromine (

    
    ) gas immediately.
    
Step 3: Packaging & Labeling
  • Solid Waste: Place the solid directly into the segregated container.

  • Labeling: The tag must explicitly state:

    • "Hazardous Waste - Solid" [4]

    • Constituents: "this compound"[5]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated

  • Storage: Store in a cool, dry place away from strong oxidizers and strong bases.

Part 3: The "Why" – Combustion Chemistry

To build trust with your waste management vendor, you must understand what happens when this chemical leaves your dock.

When this compound is incinerated, the combustion stoichiometry changes relative to simple hydrocarbons.

Standard Hydrocarbon Combustion:



Halogenated Combustion (Simplified):



The Consequence:

  • Acid Formation: Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) are highly corrosive acids that attack the refractory lining of incinerators.

  • Elemental Halogens: Iodine (

    
    ), in particular, is a heavy molecule that resists oxidation and can sublime, passing through simple filters as a purple vapor if the facility lacks a Wet Caustic Scrubber .
    
  • Compliance: By marking the waste "Halogenated," you ensure it is routed to a facility equipped with Quench Towers and caustic scrubbers designed to neutralize these acid gases.

Part 4: Decision Logic & Workflow

The following diagram outlines the decision process for disposing of this compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath In Solution StateCheck->LiquidPath Dissolved SegregationSolid Segregate into SOLID HALOGENATED Waste SolidPath->SegregationSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck SegregationLiqHalo Combine with HALOGENATED Solvent Waste SolventCheck->SegregationLiqHalo Yes SegregationLiqNonHalo Do NOT mix with Non-Halo. Mark as HALOGENATED Stream SolventCheck->SegregationLiqNonHalo No (e.g., DMSO, MeOH) Labeling Labeling: List Full Chemical Name Check 'Halogenated' SegregationSolid->Labeling SegregationLiqHalo->Labeling SegregationLiqNonHalo->Labeling Destruction Destruction Method: High-Temp Incineration (w/ Acid Scrubbing) Labeling->Destruction

Figure 1: Decision tree for the segregation and disposal of halogenated indazoles.

Part 5: Emergency Spill Procedures

If a spill occurs outside of the fume hood:

  • Evacuate: If the powder is aerosolized, clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (dust mask).

  • Containment: Do not dry sweep. Wet the powder slightly with a compatible solvent (like heptane or water if compatible) to suppress dust, or use a HEPA-filtered vacuum .

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes into the Solid Halogenated Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 3-Bromo-7-iodo-1H-indazole (CAS No. 945761-95-5). As a specialized heterocyclic compound, its unique bifunctional nature with both bromine and iodine substituents makes it an invaluable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] However, the same reactivity that makes it useful also necessitates a rigorous and well-understood safety protocol.

This guide is built on the foundational principles of laboratory safety, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4] It is designed to empower researchers by not just listing procedures, but by explaining the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Profile and Risk Assessment

Inferred Hazard Classifications:

  • Acute Oral Toxicity: Based on analogs like 3-Bromo-1H-indazole, this compound should be treated as toxic if swallowed .[5][7]

  • Skin Irritation: Halogenated aromatic compounds are frequently skin irritants. Assume this compound causes skin irritation .[6][8]

  • Eye Irritation: It is prudent to assume the compound causes serious eye irritation .[6][8]

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation .[5][8]

Given these potential hazards, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion. A formal Chemical Hygiene Plan (CHP) should be in place, outlining specific Standard Operating Procedures (SOPs) for this and other particularly hazardous substances.[9][10]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE): A System for Personal Safety

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist; it is a system where each component is chosen to address a specific hazard.

Hazard Route of Exposure Primary Engineering Control Required PPE Standard
Toxicity Ingestion, InhalationChemical Fume HoodNitrile Gloves, Lab Coat, Respirator (if needed)EN 374, ANSI/ISEA 101
Irritation Skin ContactChemical Fume HoodNitrile Gloves, Lab CoatEN 374, ANSI/ISEA 101
Irritation Eye ContactChemical Fume Hood / SashSafety Goggles / Face ShieldANSI Z87.1, EN 166
Hand and Body Protection

The most probable route of exposure during laboratory operations is through skin contact.

  • Gloves: Standard nitrile gloves (minimum thickness of 4 mil) should be worn. Nitrile provides good resistance to a wide range of chemicals and is preferable to latex. Always double-glove when handling the solid material or concentrated solutions. Gloves should be inspected for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

  • Laboratory Coat: A cuffed, long-sleeved laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage. The material should be flame-resistant if flammable solvents are in use. Lab coats should never be worn outside of the laboratory area to prevent cross-contamination.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Chemical Safety Goggles: Standard safety glasses do not provide adequate protection from splashes. Chemical safety goggles that form a seal around the eyes are required.[11]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes of a solution or during a reaction quench), a face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.[12]

Respiratory Protection

With the mandatory use of a chemical fume hood, respiratory protection is not typically required for routine handling. However, it may be necessary in specific situations:

  • Spill Cleanup: In the event of a large spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

If a respirator is required, a NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is recommended.[12] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes training and fit-testing, as required by OSHA (29 CFR 1910.134).

Step-by-Step Handling Protocol: Weighing Solid Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the hood.

  • PPE Donning:

    • Don a lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves.

  • Chemical Handling:

    • Carefully open the container of this compound, avoiding any disturbance that could create airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper on a tared analytical balance (if the balance is inside the hood) or into a tared vial.

    • Once weighing is complete, securely close the primary container.

    • Transfer the weighed solid into the reaction vessel.

    • Add the solvent slowly to dissolve the solid, minimizing splashing.

  • Decontamination and Doffing:

    • Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel. Dispose of these cleaning materials as hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • With the inner gloves still on, transport any prepared solutions.

    • Remove the inner pair of gloves and dispose of them.

    • Remove the lab coat and hang it in its designated location.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Workflow for Safe Handling and PPE

The following diagram illustrates the critical workflow for ensuring safety during the handling of this compound.

G Safe Handling & PPE Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Prep 1. Verify Fume Hood Operation Area 2. Prepare Work Area (Absorbent Paper) Prep->Area Gather 3. Assemble Equipment Area->Gather Coat 4. Don Lab Coat Gather->Coat Goggles 5. Don Safety Goggles Coat->Goggles Gloves1 6. Don Inner Nitrile Gloves Goggles->Gloves1 Gloves2 7. Don Outer Nitrile Gloves Gloves1->Gloves2 Weigh 8. Weigh Compound Gloves2->Weigh Transfer 9. Transfer to Vessel & Add Solvent Weigh->Transfer Decon 10. Clean Work Area & Equipment Transfer->Decon DoffOuter 11. Doff Outer Gloves Decon->DoffOuter DoffInner 12. Doff Inner Gloves DoffOuter->DoffInner DoffCoat 13. Doff Lab Coat & Goggles DoffInner->DoffCoat Wash 14. Wash Hands Thoroughly DoffCoat->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.